molecular formula C7H13N3 B2952770 1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 405548-42-7

1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B2952770
CAS No.: 405548-42-7
M. Wt: 139.202
InChI Key: SGUQYNMBZJPCLA-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.202. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methylpropyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylpropyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQYNMBZJPCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405548-42-7
Record name 1-(2-methylpropyl)-1H-pyrazol-4-amine
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Foundational & Exploratory

Chemical structure and properties of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methylpropyl)-1H-pyrazol-4-amine, also known as 1-isobutyl-1H-pyrazol-4-amine, is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and characterization of 1-(2-methylpropyl)-1H-pyrazol-4-amine. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and chemical biology.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug development, featured in a range of approved pharmaceuticals. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. The introduction of an isobutyl group at the N1 position and an amine group at the C4 position of the pyrazole ring in 1-(2-methylpropyl)-1H-pyrazol-4-amine creates a molecule with specific physicochemical characteristics that can influence its solubility, membrane permeability, and potential interactions with biological targets. Understanding these properties is the first step in evaluating its potential as a lead compound or a fragment in drug design.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for any experimental design, from reaction setup to the formulation of biological assays.

  • IUPAC Name: 1-(2-methylpropyl)-1H-pyrazol-4-amine

  • Synonyms: 1-Isobutyl-1H-pyrazol-4-amine

  • CAS Number: 1005399-52-3

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

The key physicochemical data for 1-(2-methylpropyl)-1H-pyrazol-4-amine are summarized below. These values are essential for predicting the compound's behavior in various solvents and biological media.

PropertyValueSource
Molecular Weight 139.20 g/mol
Molecular Formula C₇H₁₃N₃
CAS Number 1005399-52-3
Physical State Solid (predicted)-
Boiling Point 285.5±25.0 °C (Predicted)
Density 1.02±0.1 g/cm³ (Predicted)
pKa 5.86±0.10 (Predicted)

Note: Some properties are computationally predicted and should be confirmed experimentally.

Synthesis and Characterization: A Validated Protocol

The synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-amine is typically achieved through a multi-step process starting from commercially available precursors. The following protocol describes a common and reliable route involving the nitration of a pyrazole intermediate followed by reduction.

Synthesis Workflow Diagram

The overall workflow from starting materials to the final, purified compound is illustrated below. This diagram provides a high-level overview of the key stages and transitions.

G A 1-Isobutyl-1H-pyrazole B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 1-Isobutyl-4-nitro-1H-pyrazole B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E Crude Product D->E F Purification (Column Chromatography) E->F Step 3 G 1-(2-methylpropyl)-1H-pyrazol-4-amine F->G H Characterization (NMR, MS, HPLC) G->H Validation

Caption: High-level workflow for the synthesis and validation of 1-(2-methylpropyl)-1H-pyrazol-4-amine.

Step-by-Step Experimental Protocol

Step 1: Nitration of 1-Isobutyl-1H-pyrazole

  • Rationale: This step introduces a nitro group at the C4 position of the pyrazole ring. The C4 position is electronically favorable for electrophilic aromatic substitution due to the directing effects of the ring nitrogens. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 1-isobutyl-1H-pyrazole to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-isobutyl-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for this transformation, typically yielding the product with minimal side reactions.

  • Procedure:

    • Dissolve the crude 1-isobutyl-4-nitro-1H-pyrazole in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-methylpropyl)-1H-pyrazol-4-amine.

Step 3: Purification and Characterization

  • Rationale: The crude product may contain residual starting material or by-products. Column chromatography is the standard method for purifying small organic molecules, separating compounds based on their differential adsorption to the stationary phase.

  • Procedure:

    • Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol, is often effective.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the final product.

    • Characterize the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Applications in Drug Discovery

While specific biological activities for 1-(2-methylpropyl)-1H-pyrazol-4-amine are not extensively documented in public literature, the 4-aminopyrazole scaffold is a known pharmacophore. It is present in molecules designed to target a variety of protein classes, most notably protein kinases.

Kinase Inhibition: A Plausible Mechanism

The 4-aminopyrazole structure can act as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors.

The logical relationship for its potential mechanism of action as a kinase inhibitor is outlined below.

G cluster_0 Molecular Level cluster_1 Target Interaction cluster_2 Cellular Outcome A 1-(2-methylpropyl)-1H-pyrazol-4-amine 4-Amino Group (H-bond donor) Pyrazole Nitrogens (H-bond acceptors) B Kinase ATP-Binding Site Hinge Region Backbone A:f1->B:f1 H-Bond Formation A:f2->B:f1 H-Bond Formation C Inhibition of ATP Binding B->C Competitive Inhibition D Blockade of Downstream Signaling C->D E Modulation of Cellular Process (e.g., Proliferation, Survival) D->E

Caption: Postulated mechanism of action for 1-(2-methylpropyl)-1H-pyrazol-4-amine as a kinase inhibitor.

This compound could serve as a valuable fragment or starting point for the development of more potent and selective inhibitors targeting specific kinases implicated in diseases such as cancer or inflammatory disorders.

Conclusion

1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetically accessible molecule built upon the privileged pyrazole scaffold. This guide has provided the essential structural and physicochemical data, alongside a robust, step-by-step protocol for its synthesis and purification. The detailed rationale behind each experimental choice is intended to empower researchers to confidently reproduce this work and further investigate the potential of this and related compounds in medicinal chemistry and drug discovery programs. The validated workflow and foundational data presented herein serve as a critical resource for its future exploration.

References

  • PubChem Compound Summary for CID 21976527, 1-Isobutyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

Thermodynamic Properties of 1-Substituted Pyrazol-4-amines: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of 1-substituted pyrazol-4-amines, a chemical scaffold of significant interest in modern drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic parameters governing the behavior of these molecules is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This document synthesizes experimental methodologies and computational approaches to elucidate the key thermodynamic properties, including enthalpy of formation, sublimation, and solvation, as well as the critically important parameters of pKa and lipophilicity. By examining the influence of the substituent at the 1-position, this guide offers insights into the structure-property relationships that are essential for rational drug design.

Introduction: The Thermodynamic Landscape of Drug Discovery

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a multitude of physicochemical properties. Among these, the thermodynamic characteristics of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein. For the 1-substituted pyrazol-4-amine core, which is a prevalent motif in numerous biologically active compounds, a deep understanding of its thermodynamic landscape is not merely academic but a critical component of successful drug development.

This guide will navigate the key thermodynamic parameters that dictate the behavior of 1-substituted pyrazol-4-amines, providing both the theoretical underpinnings and practical methodologies for their determination. We will delve into how the nature of the substituent at the 1-position can be judiciously modified to fine-tune these properties, thereby enabling a more rational and efficient drug design process.

Key Thermodynamic Parameters and Their Significance in Drug Development

The overall thermodynamic profile of a drug candidate is a composite of several key parameters. For 1-substituted pyrazol-4-amines, the following are of particular importance:

  • Enthalpy of Formation (ΔHf°): This parameter quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a measure of the intrinsic stability of the molecule.

  • Enthalpy of Sublimation (ΔHsub°): This is the energy required to transition a molecule from the solid to the gaseous state. It reflects the strength of intermolecular forces in the crystal lattice and is crucial for understanding solubility and dissolution rates.

  • Enthalpy of Solvation (ΔHsolv°): This represents the energy change when a gaseous molecule is dissolved in a solvent. It is a key determinant of a compound's solubility in both aqueous and non-aqueous environments.

  • pKa: The acid dissociation constant is a critical parameter that determines the ionization state of a molecule at a given pH. The ionization state of the 4-amino group and the pyrazole ring nitrogens profoundly influences a drug's solubility, permeability, and target binding.

  • Lipophilicity (logP/logD): This parameter measures the partitioning of a compound between a nonpolar and a polar solvent (typically octanol and water). It is a crucial indicator of a drug's ability to cross biological membranes and is a key factor in its ADME properties.[1]

The interplay of these properties is summarized in the following logical diagram:

a cluster_Properties Thermodynamic Properties cluster_Impact Impact on Drug Development Enthalpy_Formation Enthalpy of Formation Solubility Solubility & Dissolution Enthalpy_Formation->Solubility influences Enthalpy_Sublimation Enthalpy of Sublimation Enthalpy_Sublimation->Solubility directly impacts Enthalpy_Solvation Enthalpy of Solvation Enthalpy_Solvation->Solubility governs pKa pKa pKa->Solubility determines Permeability Membrane Permeability pKa->Permeability affects Target_Binding Target Binding Affinity pKa->Target_Binding modulates Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Permeability strongly correlates with ADME ADME Profile Lipophilicity->ADME is a key descriptor for Solubility->ADME is a prerequisite for Permeability->ADME is a critical factor in Target_Binding->ADME influences efficacy within

Figure 1: Interplay of Thermodynamic Properties and their Impact on Drug Development.

Experimental Determination of Thermodynamic Properties

While computational methods provide valuable estimations, experimental determination of thermodynamic properties remains the gold standard for accuracy and validation. This section outlines the key experimental protocols for characterizing 1-substituted pyrazol-4-amines.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation of a solid organic compound is typically determined indirectly through combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the 1-substituted pyrazol-4-amine is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Oxygenation: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

  • Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

  • Calculation: The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

cluster_workflow Bomb Calorimetry Workflow A Sample Weighing & Pelletization B Placement in Bomb & Oxygenation A->B C Ignition & Combustion B->C D Temperature Measurement C->D E Calculation of ΔHc° D->E F Derivation of ΔHf° E->F

Figure 2: Workflow for Determining Enthalpy of Formation using Bomb Calorimetry.

Enthalpy of Sublimation: From Solid to Gas

The enthalpy of sublimation is a measure of the energy required to overcome intermolecular forces in the solid state.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a versatile technique used to measure heat flow associated with thermal transitions in a material.[2][3]

  • Sample Preparation: A small, accurately weighed amount of the 1-substituted pyrazol-4-amine is placed in an aluminum pan. An empty pan is used as a reference.

  • Heating Program: The sample and reference are heated at a constant rate.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The enthalpy of fusion can be determined from the area under the melting peak. For sublimation, a thermogravimetric analyzer (TGA) is often used in conjunction with DSC to measure the mass loss as a function of temperature. The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure, which can be measured using various techniques, including Knudsen effusion or transpiration methods.

cluster_workflow DSC Workflow for Thermal Transitions A Sample Preparation in Pan B Controlled Heating Program A->B C Measurement of Differential Heat Flow B->C D Data Analysis (Peak Integration) C->D E Determination of ΔH_fusion/sublimation D->E

Figure 3: Workflow for Determining Enthalpy of Fusion/Sublimation using DSC.

pKa Determination: A Measure of Basicity

The pKa of the 4-amino group and the pyrazole ring nitrogens is a critical determinant of the ionization state of the molecule.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A solution of the 1-substituted pyrazol-4-amine is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

For compounds with low aqueous solubility, spectrophotometric or NMR-based methods can be employed.[4]

Lipophilicity (logP/logD): The Shake-Flask Method

The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method

  • Partitioning: A solution of the 1-substituted pyrazol-4-amine is prepared in a mixture of n-octanol and a buffered aqueous solution (e.g., pH 7.4).

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Computational Approaches to Thermodynamic Properties

In silico methods, particularly those based on quantum mechanics, have become indispensable tools for predicting the thermodynamic properties of molecules, offering a cost-effective and high-throughput alternative to experimental measurements.

Density Functional Theory (DFT) for Enthalpy Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure and energies of molecules.[5][6][7]

Computational Protocol: DFT for Enthalpy of Formation

  • Molecular Geometry Optimization: The 3D structure of the 1-substituted pyrazol-4-amine is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Atomization Energy Calculation: The energies of the individual atoms in their standard states are calculated.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the atomization energy. The solid-state enthalpy of formation can be estimated by subtracting the calculated enthalpy of sublimation.

A common choice of functional and basis set for such calculations is B3LYP/6-311++G(d,p).

Predicting pKa: A Combination of Quantum Mechanics and Solvation Models

Predicting pKa values with high accuracy is a challenging computational task that requires careful consideration of solvation effects.

Computational Protocol: DFT-based pKa Prediction

  • Geometry Optimization: The geometries of both the neutral and protonated forms of the 1-substituted pyrazol-4-amine are optimized in the gas phase and in a solvent continuum model (e.g., PCM or SMD).

  • Free Energy Calculation: The Gibbs free energies of the neutral and protonated species are calculated in the gas phase and in solution.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

cluster_cycle Thermodynamic Cycle for pKa Calculation A BH+(gas) B B(gas) + H+(gas) A->B ΔG_gas C BH+(solv) A->C ΔG_solv(BH+) D B(solv) + H+(solv) B->D ΔG_solv(B) + ΔG_solv(H+) C->D ΔG_solv

Figure 4: Thermodynamic cycle used for the computational prediction of pKa.

The change in Gibbs free energy in solution (ΔG_solv) is related to the pKa by the equation: ΔG_solv = 2.303 * RT * pKa.

The Influence of the 1-Substituent on Thermodynamic Properties

The nature of the substituent at the 1-position of the pyrazole ring has a profound impact on the thermodynamic properties of the entire molecule. By systematically varying this substituent, it is possible to modulate the electronic and steric characteristics of the compound and, consequently, its physicochemical properties.

Electronic Effects
  • Electron-donating groups (EDGs) (e.g., -CH3, -OCH3) increase the electron density on the pyrazole ring, making the ring nitrogens and the 4-amino group more basic (higher pKa).

  • Electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) decrease the electron density on the pyrazole ring, making the nitrogens and the amino group less basic (lower pKa).

Steric Effects
  • Bulky substituents can influence the planarity of the molecule and hinder intermolecular interactions, which can affect the enthalpy of sublimation. They can also impact the solvation of the molecule.

Data for Selected 1-Substituted Pyrazol-4-amines
Substituent (R) at N1Predicted pKaNotes
-H~5.3The parent 4-aminopyrazole.
-CH3> 5.3The methyl group is a weak electron-donating group.
-Phenyl4.45 ± 0.10[8]The phenyl group is weakly electron-withdrawing.

Table 1: Predicted pKa values for selected 1-substituted pyrazol-4-amines.

Conclusion and Future Directions

The thermodynamic properties of 1-substituted pyrazol-4-amines are critical parameters that govern their behavior in biological systems and are therefore of paramount importance in drug discovery. This technical guide has provided a comprehensive overview of the key thermodynamic properties, their experimental determination, and their computational prediction.

A clear understanding of the influence of the 1-substituent on these properties allows for a more rational approach to drug design, enabling the fine-tuning of a molecule's ADME and pharmacokinetic profile. While computational methods offer powerful tools for predicting these properties, there is a clear need for more systematic experimental studies on a wider range of 1-substituted pyrazol-4-amines to further validate and refine these predictive models. Such studies will undoubtedly accelerate the development of new and more effective therapeutics based on this versatile chemical scaffold.

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Reactivity Profile of Primary Amines on Pyrazole Rings: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an in-depth, mechanistic analysis of the reactivity of primary aminopyrazoles, specifically tailored for drug discovery applications where these scaffolds are ubiquitous (e.g., kinase inhibitors).

Executive Summary: The "Privileged" Scaffold

Aminopyrazoles are not merely building blocks; they are "privileged structures" in medicinal chemistry. Their ability to function as ATP-mimetics (binding to the hinge region of kinases) has led to blockbuster drugs like Pazopanib and Crizotinib .

However, their reactivity is deceptive. The presence of an exocyclic primary amine coupled with an electron-rich, tautomeric azole ring creates a "nucleophilic competition" between three nitrogen atoms and two carbon centers. This guide decodes that competition, providing the mechanistic grounding required to predict and control regioselectivity.

Electronic Structure & Tautomerism

Understanding the reactivity begins with the electronic landscape. The 3-aminopyrazole and 5-aminopyrazole are tautomers. In solution, the equilibrium is driven by solvent polarity and substituents.

The Basicity Paradox

While pyrazole itself is a weak base (


 of conjugate acid 

), the introduction of an amino group shifts this significantly.
  • 3-Aminopyrazole: Protonation occurs at the ring nitrogen (N2), not the exocyclic amine.[1] This forms a resonance-stabilized amidine-like cation , raising the

    
     to 
    
    
    
    .
  • 4-Aminopyrazole: The amine lone pair donates into the ring, increasing electron density at N1/N2, but it lacks the direct amidine resonance stabilization upon protonation. It is generally less basic than the 3-isomer.

Visualization: Reactivity Map

The following diagram maps the competitive reactive sites on the 3-aminopyrazole scaffold.

ReactivityMap cluster_legend Reactivity Zones Core 3-Aminopyrazole Core Scaffold N_Ring Ring Nitrogen (N1) Target: Alkylation Core->N_Ring Soft Electrophiles (Alkyl Halides) N_Exo Exocyclic Amine (-NH2) Target: Acylation / Cyclization Core->N_Exo Hard Electrophiles (Anhydrides/Esters) C_Ring C4 Position Target: Halogenation (EAS) Core->C_Ring Electrophilic Aromatic Substitution

Figure 1: Competitive reactivity zones of 3-aminopyrazole. Note the dichotomy between N-alkylation (Ring) and N-acylation (Exocyclic).

Nucleophilic Reactivity: The Amine vs. The Ring

The most common failure mode in aminopyrazole chemistry is unintended alkylation of the ring nitrogen when targeting the exocyclic amine.

Alkylation (The N1 Trap)

Reaction with alkyl halides (e.g., MeI, BnBr) in the presence of base (e.g.,


) overwhelmingly favors N1-alkylation  over the exocyclic amine.
  • Mechanism: The pyrazole anion (formed by deprotonation of NH) is a potent nucleophile.[2] The ring nitrogen is softer and more nucleophilic than the exocyclic amine.

  • Control Strategy: To alkylate the exocyclic amine, one must first protect the ring nitrogen (e.g., with THP or SEM) or use reductive amination conditions (aldehyde +

    
    ), which selectively targets the more basic exocyclic amine via imine formation.
    
Acylation (The Kinetic Product)

Reaction with anhydrides or acid chlorides typically yields the exocyclic amide .

  • Nuance: While the ring nitrogen is nucleophilic, the N-acyl pyrazole (if formed) is often labile and can rearrange to the thermodynamically more stable exocyclic amide or hydrolyze during workup.

  • Data Point: In 3-aminopyrazoles, acylation at the exocyclic nitrogen is stabilized by an intramolecular H-bond with the ring nitrogen (N2).

Heterocyclization: The "Killer App" (Pyrazolo[1,5-a]pyrimidines)

The condensation of 3-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-ketoesters, 1,3-diketones) is the primary route to pyrazolo[1,5-a]pyrimidines , a scaffold seen in inhibitors of CK2, EGFR, and B-Raf.
Regioselectivity Mechanisms

The reaction involves two steps:

  • Formation of an enamine/imine.

  • Cyclization onto the ring nitrogen.

The Rule of Thumb:

  • Acidic Conditions (AcOH): Protonation of the carbonyl activates it. The exocyclic amine (highest HOMO coefficient) attacks the most reactive carbonyl first.

  • Basic Conditions (NaOEt): Can alter regioselectivity by deprotonating the pyrazole, making the ring nitrogen more competitive.

Pathway Visualization

Cyclization Start 3-Aminopyrazole + 1,3-Dicarbonyl Inter Intermediate Enamine (Condensation at -NH2) Start->Inter Acid Cat. (AcOH) Reflux Cyclized Pyrazolo[1,5-a]pyrimidine (Fused System) Inter->Cyclized Intramolecular Cyclization (-H2O) Warning Regioisomer Risk: Depends on steric bulk of dicarbonyl R-groups Inter->Warning

Figure 2: Condensation pathway to fused heterocycles. The initial attack usually occurs at the exocyclic amine.

Electrophilic Substitution (EAS) & Diazotization

Halogenation (C4-Selectivity)

The amino group at C3 strongly activates the C4 position.

  • 3-Aminopyrazoles: Reaction with NCS, NBS, or NIS leads exclusively to C4-halogenation . This is a robust reaction used to install handles for Suzuki/Buchwald couplings.

  • 4-Aminopyrazoles: The amine is at C4. EAS is difficult without oxidizing the amine. Protection (Acetylation) is required before attempting nitration or halogenation at C3/C5.

Diazotization (The Stability Cliff)
  • 4-Aminopyrazoles: Form relatively stable diazonium salts . They can be used in Sandmeyer reactions (CuCl, CuCN) to install halides or nitriles.

  • 3-Aminopyrazoles: The diazonium species is highly unstable . It is prone to:

    • Formation of triazines (via intermolecular coupling).

    • Intramolecular cyclization if a pendant nucleophile is present (e.g., to form pyrazolo-triazines).

    • Protocol Note: Diazotization of 3-aminopyrazoles requires careful temperature control (

      
      ) and immediate trapping.
      

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine

Context: Standard method for generating kinase inhibitor scaffolds.

  • Reagents: 3-Aminopyrazole (1.0 equiv), 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, 1.1 equiv), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve amine and dicarbonyl in glacial AcOH (5 mL/mmol).

    • Reflux at

      
       for 4–6 hours. Monitor by TLC (disappearance of amine).
      
    • Workup: Cool to RT. Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.

    • Purification: Recrystallization from EtOH usually yields pure product.

  • Why it works: Acetic acid buffers the system, protonating the ketone of the keto-ester to facilitate attack by the exocyclic amine, while suppressing the nucleophilicity of the ring nitrogens.

Protocol B: C4-Iodination of 3-Aminopyrazole

Context: Installing a handle for cross-coupling.

  • Reagents: 3-Aminopyrazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.05 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve aminopyrazole in ACN (0.2 M) at

      
       (protect from light).
      
    • Add NIS portion-wise over 15 minutes.

    • Stir at RT for 1–2 hours.

    • Workup: Quench with saturated aqueous

      
       (to remove excess iodine). Extract with EtOAc.
      
  • Validation: NMR will show the loss of the C4-proton signal (usually a doublet or singlet around 5.5–6.0 ppm depending on tautomer).

Data Summary: Reactivity Matrix

Reaction TypeTargetPreferred ConditionsMajor Product
Alkylation Ring N1

, Alkyl Halide, DMF
N1-Alkyl-3-aminopyrazole
Acylation Exocyclic


, Pyridine,

N-Acyl-3-aminopyrazole
Condensation Exocyclic


-ketoester, AcOH, Reflux
Pyrazolo[1,5-a]pyrimidine
Halogenation C4 CarbonNIS/NBS, ACN, RT4-Halo-3-aminopyrazole
Diazotization Exocyclic


,

,

Unstable (3-amino) / Stable (4-amino)

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Link

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Link

  • Recent developments in aminopyrazole chemistry. Arkivoc. Link

Sources

pKa values and basicity of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Basicity of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1][2] This guide provides a comprehensive technical overview of the basicity and pKa of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a novel heterocyclic amine of interest in pharmaceutical research. Due to the absence of published experimental data for this specific molecule, this document outlines a robust framework for its characterization. We will delve into the theoretical underpinnings of its basicity, present validated experimental protocols for pKa determination, describe modern computational prediction workflows, and discuss the direct implications of its pKa profile for drug development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and optimization of new chemical entities.

Introduction and Structural Analysis

1-(2-methylpropyl)-1H-pyrazol-4-amine (Structure shown in Figure 1) is a substituted aminopyrazole. Understanding its ionization behavior is fundamental to predicting its in-vivo performance, including solubility, membrane permeability, and target engagement.[3][4] The molecule possesses three nitrogen atoms, each with distinct electronic environments that dictate their potential to accept a proton.

  • N1 (Pyrrole-like): The lone pair of this nitrogen is integral to the pyrazole ring's aromatic sextet.[5] Consequently, it is non-basic and does not participate in protonation under physiologically relevant conditions.

  • N2 (Pyridine-like): This nitrogen's lone pair resides in an sp2 hybrid orbital, perpendicular to the aromatic system, and is available for protonation.[6] However, pyrazole itself is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[7][8][9]

  • N4 (Exocyclic Amino Group): The lone pair on the exocyclic primary amine is not part of the aromatic system. This site is expected to be the primary basic center of the molecule. Its basicity is modulated by the electron-donating inductive effect of the N-linked isobutyl group and the electronic properties of the pyrazole ring.

Given these features, we can hypothesize that the exocyclic amino group at the C4 position is the most basic site. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5][10] However, the amino group is attached to an aromatic ring, which generally reduces basicity compared to aliphatic amines.[11] Therefore, a precise experimental or computational determination is necessary.

Figure 1: Chemical Structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine Chemical structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Experimental Determination of pKa

For a definitive characterization of a new chemical entity, direct experimental measurement of pKa is the gold standard. Potentiometric titration is the most widely used and precise method, with UV-Vis spectrophotometry serving as a powerful alternative, particularly for compounds with low aqueous solubility.[12][13]

Method 1: Potentiometric Titration

This method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[13] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[14]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[14] The temperature, ionic strength, and solvent conditions must be controlled and reported, as they can influence pKa values.[12]

  • Sample Preparation: Prepare a ~1 mM solution of 1-(2-methylpropyl)-1H-pyrazol-4-amine in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[14][15]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[14][15]

  • Titration: Place the solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode.

    • Since the target compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point. At this point, pH = pKa.[14][16]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (3 Buffers, Const. Temp) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C Purge with N2 Gas (Remove dissolved CO2) B->C D Titrate with Standardized HCl C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (1st Derivative Peak) F->G H Calculate pKa (pH at 1/2 Equivalence Volume) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet-visible absorbance spectra.[13] The pKa is determined by measuring the absorbance of the compound in a series of buffers with varying, precisely known pH values.

  • Spectral Scan: Record the UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., pH 1-2, where the molecule is fully protonated) and a strongly basic solution (e.g., pH 11-12, where it is fully neutral) to identify the wavelengths of maximum absorbance difference (λ_max).[12]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 8).[17]

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined λ_max.[16]

  • Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A - A_B) / (A_A - A)]

    • Where A is the absorbance of the sample in a given buffer, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the neutral (basic) form.[18]

    • Plotting pH versus log[(A - A_B) / (A_A - A)] yields a straight line with the pKa as the y-intercept.[18]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Scan Spectra in Strong Acid & Base B Identify Analytical Wavelength (λmax) A->B C Prepare Series of Buffers (Varying pH) B->C D Prepare Samples in Each Buffer C->D E Measure Absorbance at λmax D->E F Plot Absorbance vs. pH E->F G Calculate pKa using Henderson-Hasselbalch Eq. F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In early-stage drug discovery, where speed is critical, computational methods provide a rapid and cost-effective means to estimate pKa values.[19] These in silico approaches range from empirical methods based on large databases to more rigorous quantum mechanical (QM) calculations.[20]

Computational Methodologies
  • Empirical/QSAR Methods: These methods, employed by software like ACD/Labs, ChemAxon, and Schrödinger, use large databases of experimentally determined pKa values to build quantitative structure-property relationship (QSAR) models.[20][21] They identify structural fragments and apply corrections based on the electronic environment to predict the pKa of a new molecule. They are extremely fast but may be less accurate for novel scaffolds not well-represented in the training data.[22]

  • Quantum Mechanical (QM) Methods: QM approaches, often using Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change (ΔG) of the dissociation reaction in a solvent.[23][24] While computationally intensive, these methods are powerful for handling novel structures and stereoelectronic effects like intramolecular hydrogen bonding.[22]

Conceptual Workflow for QM-Based pKa Prediction

G A Generate 3D Structures (Protonated & Neutral Forms) B Geometry Optimization (Find lowest energy conformer) A->B C Calculate Solvation Free Energies (e.g., using PCM/DFT) B->C D Calculate Gas-Phase Free Energies B->D E Compute ΔG of Dissociation (ΔG_solv + ΔG_gas) C->E D->E F Calculate pKa (pKa = ΔG / 2.303 RT) E->F

Caption: Conceptual workflow for quantum mechanical pKa prediction.

Analysis and Implications for Drug Development

Predicted Basicity and pKa Values

Based on the structural analysis, the primary site of protonation is the exocyclic amino group. The electron-donating isobutyl group at N1 will slightly increase the electron density of the pyrazole ring, which in turn may marginally increase the basicity of the C4-amino group. A reasonable estimated pKa for the conjugate acid of 1-(2-methylpropyl)-1H-pyrazol-4-amine would fall in the range of 5.0 - 6.5. This is lower than typical aliphatic amines (pKa ~10) due to the attachment to an aromatic system, but potentially higher than aniline (pKa ~4.6) due to the nature of the pyrazole ring and the alkyl substituent.[11]

Ionizable Center Predicted pKa (Conjugate Acid) Rationale
Exocyclic NH2 (at C4) 5.0 - 6.5 (Estimated) Primary basic center. Basicity reduced by aromatic ring attachment but slightly enhanced by the N1-isobutyl group. The most likely site of protonation at physiological pH.
Ring Nitrogen (at N2) < 2.5 Pyridine-like nitrogen in a pyrazole ring. Significantly less basic than the exocyclic amine.[7][9] Will be unprotonated at physiological pH.
Ring Nitrogen (at N1) Non-basic Pyrrole-like nitrogen; lone pair is part of the aromatic system and unavailable for protonation.[5][6]
Impact on Pharmaceutical Properties

The pKa value is a master variable that dictates a molecule's behavior in different pH environments, such as those found in the gastrointestinal (GI) tract and systemic circulation (pH ~7.4).[3][25]

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts. A basic compound with a pKa of ~6.0 will be significantly protonated and thus more soluble in the acidic environment of the stomach (pH 1-3) but will exist as a mixture of ionized and neutral forms at intestinal and blood pH.[4]

  • Absorption & Permeability: Passive diffusion across biological membranes (like the intestinal wall and the blood-brain barrier) is favored for the neutral, more lipophilic form of a drug.[1][3] A compound with a pKa of ~6.0 will have a reasonable fraction of the neutral species available for absorption in the small intestine (pH 6-7.5).

  • Formulation: Knowledge of the pKa is essential for developing formulations. For intravenous administration, the pH of the formulation can be adjusted to ensure the drug is in its soluble, ionized form.[4] For oral dosage forms, the pKa helps predict dissolution rates.

  • Off-Target Activity: The ionization state can influence interactions with unintended targets. For example, basic compounds (particularly those with pKa > 7.4) have a higher propensity for interacting with the hERG potassium channel, a key cardiac anti-target.[4]

G cluster_properties Pharmaceutical Properties pKa pKa Value (Degree of Ionization) Solubility Aqueous Solubility pKa->Solubility influences Permeability Membrane Permeability pKa->Permeability influences Formulation Formulation Strategy pKa->Formulation dictates OffTarget Off-Target Activity (e.g., hERG) pKa->OffTarget impacts Distribution Volume of Distribution pKa->Distribution affects

Caption: The central role of pKa in influencing key drug properties.

Conclusion

While no experimental pKa value for 1-(2-methylpropyl)-1H-pyrazol-4-amine is currently published, a thorough analysis of its structure allows for a reasoned estimation and underscores the necessity of its empirical determination. The primary basic center is the exocyclic amino group, with an estimated pKa in the range of 5.0 to 6.5. This value places the compound in a favorable range for drug development, suggesting a balance between aqueous solubility (driven by the ionized form) and membrane permeability (driven by the neutral form) at physiological pH. The protocols for potentiometric and spectrophotometric determination provided herein offer robust, self-validating systems for accurately characterizing this and other novel drug candidates. Furthermore, modern computational methods serve as an invaluable tool for high-throughput screening and prioritization in the early phases of discovery. Accurate determination and understanding of the pKa are indispensable for guiding lead optimization, designing effective formulations, and ultimately developing safe and efficacious medicines.[19]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Takatani, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Fiveable. (2025). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Hendriksen, B. A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Heterocyclic amines Basicity. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Rowan. (2025). How to Predict pKa. Retrieved from [Link]

  • Rowan. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • Drug Design Org. (2004). ADME Properties - Pharmacokinetics. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methylpropyl)-1h-pyrazol-4-amine. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Varma, M., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

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Methodological & Application

Technical Guide: N-Alkylation of 4-Nitropyrazole and Reductive Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The 1-alkyl-4-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for Janus kinase (JAK) inhibitors, CDK inhibitors, and various agrochemicals.

However, the synthesis presents a distinct dichotomy in stability:

  • The Precursor (4-Nitropyrazole): A stable, crystalline solid that undergoes predictable

    
     alkylation.
    
  • The Product (4-Aminopyrazole): An electron-rich, highly reactive species. Upon exposure to air, the free base rapidly oxidizes, transitioning from a colorless oil to a deep purple/black tar ("goo") due to the formation of diazenyl radical species and subsequent polymerization.

Core Technical Directive: This protocol deviates from standard reduction procedures by mandating an acid-trap strategy . We do not isolate the free amine. Instead, we generate the hydrochloride or oxalate salt in situ or immediately upon filtration to ensure shelf stability.

Phase I: N-Alkylation of 4-Nitropyrazole

Mechanistic Insight

The


 of 4-nitropyrazole is approximately 9.6, rendering it significantly more acidic than unsubstituted pyrazole (

~14.2). The nitro group at C4 stabilizes the pyrazolate anion via resonance, making weak bases like potassium carbonate (

) or cesium carbonate (

) sufficient for deprotonation.

Regioselectivity Note: For the parent 4-nitropyrazole, N1 and N2 are equivalent (tautomeric symmetry). However, if the pyrazole bears a substituent at C3/C5, alkylation typically favors the less sterically hindered nitrogen (N1), though this is solvent-dependent.

Experimental Protocol (Alkylation)

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[1]

  • Alkyl Halide (R-X) (1.1 – 1.2 equiv) [Note: Iodides/Bromides preferred]

  • 
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Deprotonation: Charge a dried round-bottom flask with 4-nitropyrazole and

    
    . Add anhydrous DMF (0.5 M concentration relative to pyrazole). Stir at Room Temperature (RT) for 30 minutes.
    
    • Why: Pre-stirring ensures complete formation of the pyrazolate anion before the electrophile is introduced.

  • Addition: Add the alkyl halide dropwise. If the alkyl halide is volatile (e.g., MeI), use a reflux condenser with a cooling jacket.

  • Reaction: Stir at RT (for reactive electrophiles) or 60°C (for hindered electrophiles) for 4–16 hours. Monitor by LCMS (Target mass: M+R).

  • Workup (Aqueous): Pour the reaction mixture into 5 volumes of ice-water.

    • Solid Products: If the product precipitates, filter and wash with water.[2]

    • Liquid Products: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .[3]
      
  • Purification: Flash chromatography (Hexane/EtOAc). 4-Nitropyrazoles are generally UV-active and stable on silica.

Workflow Visualization

AlkylationWorkflow Start 4-Nitropyrazole (Solid) Base Deprotonation (K2CO3/DMF) Start->Base Dissolve Anion Pyrazolate Anion (Intermediate) Base->Anion -H+ Add Add Alkyl Halide (R-X) Anion->Add SN2 Attack Quench Ice Water Quench Add->Quench Completion Product 1-Alkyl-4-Nitropyrazole (Stable) Quench->Product Precipitation/Extraction

Figure 1: Workflow for the base-mediated N-alkylation of 4-nitropyrazole.

Phase II: Nitro Reduction & Salt Formation

The Instability Challenge

Standard catalytic hydrogenation (Pd/C,


, MeOH) yields the free amine. 4-Aminopyrazoles lack the resonance stabilization of anilines, making them prone to rapid oxidation.
  • Visual Indicator: A colorless solution turning pink

    
     red 
    
    
    
    black within minutes of air exposure indicates decomposition.
Optimized Protocol: The Acid-Trap Method

Reagents:

  • 1-Alkyl-4-nitropyrazole (1.0 equiv)

  • Pd/C (10 wt% loading, 10 mol% Pd)

  • Solvent: MeOH or EtOH

  • Additive: HCl (1.25 M in MeOH) or conc. HCl (1.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound in MeOH (0.2 M).

  • Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH).

    • Critical Step: By conducting the hydrogenation in acidic media, the resulting amine is immediately protonated to the ammonium salt (

      
      ), which is resistant to oxidation.
      
  • Catalyst Addition: Under an Argon blanket, carefully add Pd/C. (Caution: Pyrophoric).

  • Hydrogenation: Purge with

    
     (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 2–6 hours.
    
  • Filtration: Filter through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent to prevent catalyst ignition).

  • Isolation: Concentrate the filtrate to dryness.

    • Result: The product isolates as a stable hydrochloride salt (white to off-white solid).

    • Storage: Store at -20°C under Argon.

Alternative: Fe/NH4Cl Reduction

If the molecule contains alkenes or halogens sensitive to hydrogenolysis, use Iron powder.

  • Suspend nitro compound in EtOH/Water (4:1).

  • Add

    
     (5 equiv) and Iron powder (5 equiv).
    
  • Reflux for 2 hours.

  • Filter hot. Acidify filtrate with HCl immediately before concentration.

Reduction Mechanism & Stabilization

ReductionMechanism Nitro 1-Alkyl-4-Nitropyrazole Intermediate Hydroxylamine Intermediate Nitro->Intermediate Reduction H2_Pd H2 / Pd-C FreeAmine Free Amine (UNSTABLE / Oxidizes) Intermediate->FreeAmine -H2O Salt Amine Hydrochloride Salt (STABLE) FreeAmine->Salt +H+ (Instant Trap) AcidTrap HCl Additive AcidTrap->Salt

Figure 2: Reduction pathway highlighting the critical acid-trap step to prevent oxidation.

Analytical Validation & Troubleshooting

Data Summary Table
Parameter4-Nitropyrazole (Start)4-Aminopyrazole (Free Base)4-Aminopyrazole (HCl Salt)
Physical State Crystalline Solid (White/Yellow)Oil / Low-melting solidCrystalline Solid (White)
Stability HighVery Low (Oxidizes in air)High (Shelf-stable)
Color Change NoneTurns Purple/BlackNone
1H NMR (DMSO) C3/C5 protons: ~8.2-9.0 ppmC3/C5 shift upfield (~7.0 ppm)Broad

peak (~9-10 ppm)
Storage AmbientUse immediately-20°C / Desiccator
Troubleshooting Guide
  • Incomplete Alkylation: If significant starting material remains, add a catalytic amount of NaI (Finkelstein condition) to accelerate the reaction if using alkyl chlorides.

  • Dehalogenation during Reduction: If the alkyl group contains a Chlorine/Bromine, use Platinum on Carbon (Pt/C) or Raney Nickel instead of Pd/C, or add a poison like dipyridyl to the Pd/C reaction.

  • "Goo" Formation: If the product turns black during rotary evaporation, you failed to acidify sufficiently. Re-dissolve in MeOH, add excess HCl, and treat with activated charcoal to remove oxidized impurities, then filter and concentrate.

References

  • Alkylation Regioselectivity & Mechanism

    • Journal of Organic Chemistry: "Highly Selective N-Alkyl
    • Source:

  • Reduction & Instability of Aminopyrazoles

    • BenchChem Application Note: "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis."[1]

    • Source:

  • Synthesis of 4-Aminopyrazoles (General Methods)

    • ResearchGate / Org Prep Daily: Discussions on the rapid oxidation of 4-aminopyrazoles and the necessity of HCl salt form
    • Source:

  • Medicinal Chemistry Applications (JAK Inhibitors)

    • Google Patents: "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." (US20210009566A1).
    • Source:

Sources

Using 1-(2-methylpropyl)-1H-pyrazol-4-amine in amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amide Coupling Strategies for 1-(2-methylpropyl)-1H-pyrazol-4-amine

Introduction & Chemical Profile

1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-1H-pyrazol-4-amine) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and other bioactive small molecules.[1]

While the pyrazole ring is electron-rich, the amino group at the C4 position exhibits reduced nucleophilicity compared to alkyl amines or even standard anilines.[1][2] This is due to the delocalization of the nitrogen lone pair into the aromatic pyrazole system.[1][2] Consequently, standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1][2] This guide provides optimized, high-yielding protocols using modern coupling agents (HATU, T3P) to overcome this electronic deactivation.

Property Data
IUPAC Name 1-(2-methylpropyl)-1H-pyrazol-4-amine
CAS Number 405548-42-7
Molecular Weight 139.19 g/mol
LogP ~1.2 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~3.5–4.0 (Estimated for C4-NH₂); Weak Nucleophile
Solubility Soluble in DCM, DMF, DMSO, MeOH; Limited in Water

Mechanistic Insight & Reagent Selection

The primary challenge in coupling this amine is the competition between the low nucleophilicity of the C4-amine and the hydrolysis of the activated ester intermediate.[1]

  • Electronic Deactivation: The C4-amine lone pair participates in resonance with the pyrazole ring.[1]

  • Steric Factors: The isobutyl group at N1 provides moderate steric bulk but generally does not hinder the C4 position.[1][2]

  • Regioselectivity: Since N1 is alkylated, there is no risk of coupling at the ring nitrogens.[2]

Coupling Reagent Decision Matrix
ReagentMechanismSuitabilityContext
HATU Uronium/GuanidiniumHigh Discovery/Small Scale. Best for rapid optimization; drives reaction to completion despite low nucleophilicity.[1]
T3P (Propylphosphonic Anhydride)Phosphonic AnhydrideHigh Process/Scale-Up. Excellent for weak amines; low epimerization; easy aqueous workup.[1]
EDC / HOAt CarbodiimideMedium Cost-Sensitive. Requires HOAt (not HOBt) to boost reactivity for this specific amine class.[1]
Acid Chloride Acyl ChlorideMedium Sterically Hindered Acids. Use if HATU fails; requires dry conditions to prevent hydrolysis.[1]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Standard)

Recommended for initial screening, milligram-scale synthesis, or chiral carboxylic acids.[1][2]

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster with weak nucleophiles than the corresponding Bt-ester generated by HBTU/HOBt.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3][4]

  • 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8.[1][2]

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.[1][2] Mechanism: Formation of the activated OAt-ester.[1]

  • Amine Addition: Add 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion <50% after 4 hours, heat to 50°C.[1][2]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: T3P-Mediated Coupling (Scalable & Green)

Recommended for >1g scale, non-chiral acids, or when purification is difficult.[1][2]

Rationale: T3P (50% in EtOAc or DMF) acts as a kinetic dehydrating agent.[1] It does not form explosive byproducts (unlike HOBt) and the byproducts are water-soluble.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3][4]

  • 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv)[1]

  • T3P (50% soln. in EtOAc) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)[1]

Step-by-Step Procedure:

  • Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).[1][2]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0°C.[1]

  • T3P Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are often slower but cleaner.[1] If sluggish, heat to reflux (EtOAc ~77°C).[1][2]

  • Self-Validating Workup:

    • Add water directly to the reaction mixture.[1]

    • Separate layers.[1]

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat.[1][2] NaHCO₃ (to remove excess acid/T3P byproducts).[1]

    • Result: The organic layer contains high-purity product, often requiring only recrystallization.[1][2]

Visualization of Workflows

Figure 1: Reaction Decision Tree & Workflow

AmideCoupling Start Start: 1-(2-methylpropyl)-1H-pyrazol-4-amine + Carboxylic Acid CheckAcid Analyze Carboxylic Acid Start->CheckAcid IsChiral Is Acid Chiral/Epimerizable? CheckAcid->IsChiral Scale Reaction Scale? IsChiral->Scale No HATU_Route Protocol A: HATU/DIPEA/DMF (High Reactivity, Mild) IsChiral->HATU_Route Yes (High Risk) Scale->HATU_Route < 100 mg (Discovery) T3P_Route Protocol B: T3P/Pyridine/EtOAc (Low Epimerization, Easy Workup) Scale->T3P_Route > 1 g (Process) Monitor Monitor: LC-MS (Target: [M+H]+) HATU_Route->Monitor T3P_Route->Monitor AcidCl_Route Protocol C: Oxalyl Chloride -> Amine (For Sterically Hindered Acids) AcidCl_Route->Monitor Monitor->AcidCl_Route Incomplete (Steric Failure) Workup Workup & Purification Monitor->Workup Conversion > 95%

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate chirality and reaction scale.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Conversion (<20%) Low nucleophilicity of pyrazole amine.[1]Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C. Ensure base (DIPEA) is fresh.[1]
Formation of Anhydride Excess activation reagent or lack of amine reactivity.[1]Increase amine equivalents to 1.[1]5. Add DMAP (0.1 equiv) as a nucleophilic catalyst (only for non-chiral acids).[1]
Precipitation Product insolubility in EtOAc/DCM.[1]Switch solvent to DMF or NMP .[1] If product precipitates during reaction, filter and wash (it might be pure product).[1][2]
Epimerization Over-activation or high base concentration.[1]Use T3P (Protocol B) or TMP (2,4,6-collidine) as a weaker base.[1][2] Maintain 0°C during activation.

References

  • PubChem. Compound Summary: 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS 405548-42-7).[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (General Review on HATU/T3P mechanisms).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][2] (Source for T3P scalability).

Sources

Application Note: Strategic Functionalization of C-3 and C-5 Positions in Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Landscape[1][2]

Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., Pazopanib, CDPPB). However, their decoration is often limited by the inherent reactivity of the pyrazole ring. Standard electrophilic aromatic substitution (SEAr) overwhelmingly favors the C-4 position due to the nucleophilic nature of the enamine-like motif.

Accessing the C-3 and C-5 positions requires abandoning standard electrophilic logic in favor of C-H activation and directed metalation strategies. This guide details the protocols to bypass C-4 selectivity and install substituents at the "difficult" C-3 and C-5 positions.

The Regioselectivity Conundrum

The pyrazole ring presents a dichotomy of reactivity. Understanding the electronic bias is prerequisite to successful functionalization.

ReactivityMap Pyrazole 1-Substituted 3-Aminopyrazole C4 C-4 Position (Nucleophilic) Pyrazole->C4 SEAr (Halogenation, Nitration) C5 C-5 Position (Acidic / C-H Active) Pyrazole->C5 Lithiation (pKa ~29) Pd-Catalyzed C-H Arylation C3 C-3 Position (Sterically/Electronically Remote) Pyrazole->C3 Requires 'SEM-Switch' or De Novo Synthesis

Figure 1: Reactivity landscape of 1-substituted-3-aminopyrazoles. Note the orthogonality between C-4 (electrophilic attack) and C-5 (deprotonation/metalation).

C-5 Functionalization: The "Acidic" Route

In 1-substituted pyrazoles, the C-5 proton is significantly more acidic than C-3 or C-4 due to the inductive effect of the adjacent


 nitrogen (N-1). This acidity allows for regioselective deprotonation or transition-metal insertion.
Strategy A: Direct C-H Arylation (Pd-Catalyzed)

This approach is superior for late-stage diversification of drug leads, avoiding pre-functionalized halides.

Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate or pivalate base assists the palladium in breaking the C-5 H bond.

Protocol 1: C-5 Direct Arylation of N-Protected Aminopyrazoles

Pre-requisite: The exocyclic amine must be protected (e.g., Pivalamide, Boc) to prevent catalyst poisoning.

Reagents:

  • Substrate: N-(1-methyl-1H-pyrazol-3-yl)pivalamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me (10 mol%) or DavePhos

  • Base: K₂CO₃ (2.0 equiv) or PivOK (0.3 equiv) as additive

  • Solvent: Toluene or DMAc (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon, charge a pressure vial with Pd(OAc)₂, Ligand, Base, and the Aminopyrazole substrate.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Seal the vial and heat to 110°C for 16 hours.

    • Critical Control Point: Vigorous stirring is essential as K₂CO₃ is insoluble.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).

  • Purification: Flash chromatography.

    • Validation: Monitor disappearance of the C-5 singlet in ¹H NMR (typically ~7.3-7.6 ppm).

Strategy B: Regioselective Lithiation

For introducing electrophiles other than aryls (e.g., formyl, silyl, alkyl), lithiation is the gold standard.

Protocol 2: C-5 Lithiation-Trapping

Reagents:

  • Substrate: 1-Methyl-3-(Boc-amino)pyrazole

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Electrophile: DMF, Alkyl Halide, or Iodine

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a round-bottom flask. Cool THF (0.1 M) containing the substrate to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Why? Slow addition prevents local overheating which can cause ring fragmentation or Boc-attack.

  • Incubation: Stir at -78°C for 30–60 minutes. The C-5 lithio-species is generated.[2]

  • Trapping: Add the Electrophile (1.2 equiv) neat or in THF solution.

  • Warming: Allow the reaction to warm to 0°C slowly.

  • Quench: Add sat. NH₄Cl.

C-3 Functionalization: The "Switch" Strategy

Functionalizing C-3 is notoriously difficult because it is the least reactive position in 1-substituted pyrazoles. Direct C-H activation usually fails or yields mixtures.

The most robust method for C-3 functionalization is not direct attack, but a Transposition Strategy (The "SEM-Switch").[3] This involves functionalizing C-5, then moving the protecting group to the other nitrogen, effectively renaming the old C-3 as the new C-5.[3]

SEMSwitch Step1 Start: 1-SEM-Pyrazole (C5 is active) Step2 Action: C-5 Arylation (Pd-Catalyzed) Step1->Step2 Step3 Intermediate: 1-SEM-5-Aryl-Pyrazole Step2->Step3 Step4 Action: SEM Removal (TFA) & Re-alkylation Step3->Step4 Step5 Result: Tautomerization/Alkylation flips N1/N2 Step4->Step5 Step6 Final: 1-Alkyl-3-Aryl-Pyrazole (Effective C-3 Functionalization) Step5->Step6 Regioselectivity controlled by steric bulk of Aryl group

Figure 2: The SEM-Switch strategy allows access to "C-3 substituted" pyrazoles by exploiting the reactivity of C-5 followed by N-transposition.[3]

Protocol 3: The SEM-Switch Workflow
  • Protection: Protect the parent aminopyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • C-5 Functionalization: Perform Protocol 1 (Pd-arylation) or Protocol 2 (Lithiation) to install the group at C-5.

  • Deprotection: Treat with TFA or HCl/MeOH to remove the SEM group. This yields the NH-pyrazole.

  • Re-alkylation: Alkylate the pyrazole.

    • Regioselectivity:[4][5][6][7][8] The alkyl group will preferentially attach to the nitrogen distal to the bulky C-5 substituent (due to steric hindrance).

    • Outcome: The bulky group that was at C-5 is now at C-3 relative to the new alkyl group.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Pd-Catalysis) Catalyst Poisoning by free amineEnsure full protection of the exocyclic amine (Boc/Pivaloyl). Free

binds Pd tightly.
C-4 Arylation observed Electrophilic pathway dominatingSwitch to basic/CMD conditions (PivOH/Carbonate). Avoid acidic additives. Use sterically demanding ligands.
Ring Fragmentation (Lithiation) Temperature too highMaintain

.[9] Pyrazole rings can fragment (ring opening) if lithiated species warms up before trapping.
Regio-scrambling (Alkylation) Tautomer equilibriumUse bulky electrophiles or specific solvent polarity (e.g., Toluene vs DMF) to influence N1 vs N2 selectivity.

References

  • Regioselective C-H Functionalization of Pyrazoles

    • Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
    • Source:Kaunas University of Technology (Review)
    • URL:[Link]

  • Lithiation Strategies

    • Title: "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives"[1]

    • Source:ARKIVOC
    • URL:[Link]

  • The "SEM-Switch" & General C-H Arylation

    • Title: "C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition"
    • Source:National Institutes of Health (PubMed/JACS)
    • URL:[Link]

  • Medicinal Chemistry Context (Aminopyrazoles)

    • Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review"
    • Source:MDPI (Int. J. Mol. Sci.)
    • URL:[Link]

Sources

Application Note: Protocol for Diazotization of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous protocol for the diazotization of 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-4-aminopyrazole). Unlike simple anilines, aminopyrazoles generate diazonium salts with distinct stability profiles and solubility challenges. The presence of the isobutyl group at the N1 position increases lipophilicity, necessitating specific solvent modifications to standard aqueous protocols.

This document provides two distinct methodologies:

  • Method A (Aqueous/Acidic): For standard Sandmeyer, azo coupling, or hydrolysis reactions.

  • Method B (Non-Aqueous/Organic): For anhydrous transformations (e.g., radical substitutions, halogenations) using alkyl nitrites.

Chemical Context & Safety Assessment

Substrate Analysis[1][2]
  • Compound: 1-(2-methylpropyl)-1H-pyrazol-4-amine[1][2]

  • Reactive Center: The primary amine at position C4.

  • Structural Considerations: The isobutyl group is chemically inert under diazotization conditions but significantly reduces water solubility compared to N-methyl analogs. Standard aqueous HCl protocols may result in heterogeneous mixtures, leading to incomplete reaction or encapsulated unreacted amine.

  • Intermediate Stability: Pyrazole-4-diazonium salts are generally more stable than alkyl diazonium salts but less stable than electron-poor aryl diazonium salts. They should be considered shock-sensitive if isolated in the dry state.

Critical Safety Warnings
  • Explosion Hazard: Never allow pyrazole diazonium salts to dry completely unless stabilized as tetrafluoroborates (

    
    ) or tosylates (
    
    
    
    ).
  • Temperature Control: Exotherms during nitrite addition can trigger rapid decomposition (dediazoniation) leading to nitrogen gas evolution and foam-overs.

  • Toxic Gas: Inadvertent mixing of sodium nitrite and acid releases

    
     fumes. Work in a well-ventilated fume hood.
    

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a nitrosonium ion (


), electrophilic attack on the amine, and subsequent dehydration.

DiazotizationMechanism cluster_0 Rate Determining Step Amine 1-isobutyl-4-aminopyrazole Nitrosoamine N-Nitroso Intermediate Amine->Nitrosoamine + NO+ Acid Acid (HX) + NaNO2 Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Generation Diazonium Pyrazole-4-diazonium Salt (N2+) Nitrosoamine->Diazonium - H2O (Dehydration)

Figure 1: Mechanistic pathway for the conversion of aminopyrazole to the diazonium species.[3]

Experimental Protocols

Method A: Modified Aqueous Protocol (For Sandmeyer/Coupling)

Best for: Large scale, downstream aqueous chemistry, or cost-sensitive workflows.

Reagents:

  • Substrate: 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Acid:

    
     (conc. 37%) or 
    
    
    
    (2.5–3.0 equiv)
  • Diazotizing Agent:

    
     (1.1 equiv, dissolved in min. water)
    
  • Solvent: Water/Glacial Acetic Acid (1:1 ratio)

  • Quench: Urea or Sulfamic Acid

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, dissolve the amine in Glacial Acetic Acid. The isobutyl group requires this co-solvent to prevent precipitation.

  • Acidification: Cool the solution to

    
     using an ice/salt bath. Slowly add the mineral acid (
    
    
    
    or
    
    
    ) with vigorous stirring. Note: A slurry of the amine salt may precipitate; this is normal.
  • Diazotization: Add the

    
     solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 
    
    
    
    .
    • Observation: The slurry should slowly dissolve as the diazonium salt forms (diazonium salts are generally more soluble than the hydrochloride salts of the amine).

  • Endpoint Validation: Stir for 20 minutes post-addition. Spot an aliquot onto Starch-Iodide paper .

    • Result: Immediate blue/black color indicates excess nitrous acid (Reaction Complete).

    • No Color: Add more

      
       (0.1 equiv increments).
      
  • Quenching (Critical): Add solid Urea or Sulfamic Acid in small portions until the solution no longer turns Starch-Iodide paper blue. This prevents side reactions with downstream nucleophiles.

Method B: Non-Aqueous (Organic) Protocol

Best for: Halogenation (iodination/fluorination), radical chemistry, or water-sensitive substrates.

Reagents:

  • Substrate: 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Reagent:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) or Isoamyl Nitrite (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or THF (Dry)

  • Acid Catalyst:

    
     (1.5 equiv) or 
    
    
    
    -TsOH

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine in dry Acetonitrile (MeCN). Cool to

    
    .
    
  • Acid Addition: Add

    
     dropwise.
    
  • Nitrite Addition: Add

    
    -Butyl Nitrite dropwise.
    
  • Reaction: Allow the mixture to stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
    
  • Usage: The resulting solution contains the diazonium tetrafluoroborate species and can be used directly for Sandmeyer reactions (e.g., adding CuI for iodination) without isolation.

Data Summary & Stoichiometry

ParameterMethod A (Aqueous)Method B (Organic)
Primary Solvent

/ Acetic Acid
Acetonitrile (MeCN)
Nitrite Source Sodium Nitrite (

)

-Butyl Nitrite (

-BuONO)
Acid Source

/


/

-TsOH
Temperature Strict


Time 30–60 mins45–90 mins
Isobutyl Solubility Moderate (Requires AcOH)Excellent
Stability Low (Use immediately)Moderate (Can be isolated as

)

Analytical Validation & Troubleshooting

The "R-Salt" Test

To confirm the presence of the diazonium species before committing to the next step:

  • Dissolve a small amount of 2-naphthol in dilute NaOH (R-Salt solution).

  • Add a drop of your reaction mixture.

  • Positive Result: An intense orange/red precipitate (Azo dye) forms immediately.

Troubleshooting Guide
  • Problem: Reaction mixture turns into a solid block.

    • Cause: Isobutyl group hydrophobicity caused precipitation of the amine salt.

    • Fix: Increase Acetic Acid volume or switch to Method B (Organic).

  • Problem: Low yield in downstream Sandmeyer reaction.

    • Cause: Failure to quench excess Nitrous Acid.

    • Fix: Ensure Urea quench is performed until Starch-Iodide test is negative.

  • Problem: Evolution of gas before downstream reagents are added.

    • Cause: Decomposition (Dediazoniation).

    • Fix: Temperature was too high (>

      
      ). Keep colder.
      

Workflow Decision Tree

WorkflowTree Start Start: 1-isobutyl-4-aminopyrazole Decision Downstream Application? Start->Decision MethodA Method A: Aqueous (Sandmeyer/Azo Coupling) Decision->MethodA Aqueous Compatible MethodB Method B: Organic (Halogenation/Radical) Decision->MethodB Water Sensitive StepA1 Dissolve in AcOH/H2O + HCl MethodA->StepA1 StepB1 Dissolve in MeCN + BF3·Et2O MethodB->StepB1 StepA2 Add NaNO2 at 0°C StepA1->StepA2 StepA3 Quench with Urea StepA2->StepA3 StepB2 Add t-BuONO StepB1->StepB2 StepB3 Use directly (No Quench) StepB2->StepB3

Figure 2: Decision matrix for selecting the appropriate diazotization protocol.

References

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. [Link]

  • Filimonov, V. D., et al. (2008).[4][5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[4][5] Organic Letters. [Link]

  • PubChem. 1-(2-methylpropyl)-1H-pyrazol-4-amine Compound Summary. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in pyrazole amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Nucleophile

Coupling reactions involving aminopyrazoles are a frequent bottleneck in medicinal chemistry. While they appear structurally similar to anilines, their reactivity profile is drastically different due to two core factors:

  • Electronic Deficit (The "Amide-like" Amine): The lone pair on the exocyclic amine is heavily delocalized into the electron-deficient pyrazole ring. The pKa of a typical 3-aminopyrazole conjugate acid is ~2.0–4.0, compared to ~4.6 for aniline. In terms of nucleophilicity, they behave more like amides than amines.

  • Catalyst Poisoning (The "Non-Innocent" Scaffold): The endocyclic nitrogens (N1/N2) are competent ligands for transition metals. In palladium-catalyzed cross-couplings, the substrate often sequesters the catalyst, shutting down the cycle before oxidative addition can occur.

This guide provides a causality-based troubleshooting framework for the two most common workflows: Amide Coupling and Buchwald-Hartwig Amination .[1]

Part 1: Amide Coupling Troubleshooting

Diagnostic: Why is my EDC/HATU coupling failing?

Symptom: Starting material remains unconsumed, or formation of the activated ester is observed but the amine fails to attack.

Root Cause: The activation provided by standard reagents (EDC/HOBt, HATU) generates an active ester that is electrophilic enough for alkyl amines or anilines, but not for the electron-poor aminopyrazole.[1] The reaction stalls at the active ester stage, eventually hydrolyzing back to the acid.

Solution Architecture: The "High-Energy" Pathway

To couple a pyrazole amine, you must escalate the electrophilicity of the acyl partner.

Tier 1: Propanephosphonic Acid Anhydride (T3P)

T3P is the gold standard for weak nucleophiles. It forms a mixed anhydride that is highly reactive but sterically screened, reducing epimerization.

  • Why it works: The byproduct is water-soluble, and the reaction can be run at high concentrations (promoting bimolecular kinetics) in EtOAc or DMF.

  • Critical Parameter: Base stoichiometry. T3P requires at least 3–5 equivalents of base (DIPEA/NMM) to drive the equilibrium.

Tier 2: Acid Chlorides (The "Sledgehammer" Approach)

If T3P fails, convert the carboxylic acid to an acid chloride.

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is superior to oxalyl chloride for sensitive substrates as it generates neutral byproducts initially.[1]

Visual Guide: Amide Coupling Logic Tree

AmideCoupling Start Start: Amide Coupling (Acid + Aminopyrazole) Standard Attempt Standard Reagents (HATU / EDC) Start->Standard Check Check LCMS: Is Active Ester forming? Standard->Check T3P Switch to T3P (50% in EtOAc) Base: Pyridine or DIPEA (5 eq) Temp: 60-80°C Check->T3P Yes (Stalled) AcidCl Generate Acid Chloride (Ghosez Reagent or Oxalyl Cl) Then add Amine + Base Check->AcidCl No (Acid unreactive) Protect Protect Ring Nitrogen (Boc/THP) to prevent N-acylation side products T3P->Protect Low Yield / Regio Isomers AcidCl->Protect

Figure 1: Decision logic for escalating reactivity in aminopyrazole amide couplings.

Part 2: Buchwald-Hartwig Cross-Coupling

Diagnostic: The "Black Metal" Crash

Symptom: The reaction turns black immediately (Pd precipitation) or stays clear with 0% conversion. Root Cause: The pyrazole ring nitrogen (N2) coordinates to the Palladium(II) intermediate, forming a stable "off-cycle" resting state.[1] Standard ligands (PPh3, dppf) cannot displace the pyrazole.

The Solution: Bulky Biaryl Phosphines & Precatalysts

You must use ligands that are sterically bulky enough to prevent N-coordination but flexible enough to facilitate reductive elimination.[1]

Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
Primary Aminopyrazoles BrettPhos Optimized for primary amines; prevents formation of stable Pd-amine complexes.[1]
N-H Heterocycles tBuXPhos or Me4tBuXPhos The "Gold Standard" for heteroarylamines. The t-butyl groups provide massive steric bulk to shield the metal center.
Base-Sensitive Xantphos Works well with weaker bases (Cs2CO3) if strong bases cause decomposition.[1]
The Precatalyst Imperative

Do not use Pd2(dba)3. The induction period required to shed dba allows the pyrazole to sequester the Pd.

  • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).[1] These release the active L-Pd(0) species immediately upon exposure to base, outcompeting the pyrazole chelation.[1]

Visual Guide: Catalyst Deactivation & Ligand Strategy

Buchwald Substrate Aminopyrazole Poison DEAD END: Stable Pd-N(pyrazole) Complex (Catalyst Poisoning) Substrate->Poison Small Ligands (PPh3, dppf) Pd Pd Catalyst Pd->Poison Active Active L-Pd(0) Species Pd->Active Precatalyst Activation Ligand Bulky Ligand (BrettPhos / Me4tBuXPhos) Ligand->Active Product C-N Coupled Product Active->Product Successful Cycle

Figure 2: Mechanism of catalyst poisoning vs. successful activation using bulky ligands.[1]

Part 3: Validated Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling

For coupling a carboxylic acid (1.0 equiv) with a 3-aminopyrazole (1.2 equiv).[1]

  • Dissolution: Dissolve the carboxylic acid and aminopyrazole in EtOAc or 2-MeTHF (Concentration: 0.2 M). Note: DMF can be used if solubility is an issue, but EtOAc simplifies workup.[1]

  • Base Addition: Add Pyridine (5.0 equiv) or DIPEA (4.0 equiv).

  • Coupling Agent: Add T3P (50% w/w in EtOAc) (2.0 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If the acid is consumed but the intermediate anhydride persists, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water (x2), saturated NaHCO3, and brine. The phosphorus byproducts are water-soluble.

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

For coupling an Aryl Bromide (1.0 equiv) with a 3-aminopyrazole (1.2 equiv).[1]

  • Setup: In a vial, combine the Aryl Bromide, Aminopyrazole, and NaOtBu (2.0 equiv).

  • Catalyst: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

    • Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) - only if G4 is unavailable.[1]

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.15 M). Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 100°C for 2–6 hours.

  • Troubleshooting:

    • If conversion < 10%: Switch to Me4tBuXPhos Pd G4 .

    • If dehalogenation of Ar-Br is observed: Lower temperature to 80°C and switch solvent to Toluene.

Part 4: Frequently Asked Questions (FAQs)

Q: I see two spots on TLC/LCMS with the same mass. What happened? A: This is likely regioisomerism . Aminopyrazoles have two nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired).

  • Fix: Use a protecting group on the ring nitrogen (e.g., THP, SEM, or Boc) before attempting the coupling. This forces reaction at the exocyclic amine.

Q: My T3P reaction is stuck at 50% conversion. A: You likely have "base debt." T3P releases acid as the reaction proceeds. If the pH drops, the amine becomes protonated (non-nucleophilic). Add another 2.0 equiv of DIPEA and heat for another hour.

Q: Can I use microwave irradiation? A: Yes. For Buchwald couplings with pyrazoles, microwaves are excellent (120°C, 30 mins) as they can overcome the high activation energy barrier of the oxidative addition step.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][1]

  • Patterson, A. W., et al. (2011). Protection of Pyrazoles: Strategies and Applications. Journal of Organic Chemistry. [Link][1]

Sources

Technical Support Center: A Guide to Preventing Oxidation of Aminopyrazoles During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic amines in their experimental workflows. The inherent reactivity of the aminopyrazole scaffold, particularly its susceptibility to oxidation, necessitates careful storage and handling to ensure the integrity and reproducibility of your research.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate the risk of oxidative degradation of your aminopyrazole compounds. Our approach is grounded in the principles of chemical stability, providing not just procedural steps but also the scientific rationale behind them.

I. Understanding the Challenge: The Oxidation of Aminopyrazoles

Aminopyrazoles are susceptible to oxidation primarily due to the electron-rich nature of the pyrazole ring and the presence of the exocyclic amino group. This combination can make the molecule prone to several degradation pathways, including:

  • Dimerization and Polymerization: The amino group can be oxidized to form radical species that can then couple, leading to the formation of colored dimeric and polymeric impurities.

  • Ring Oxidation: The pyrazole ring itself can be oxidized, leading to ring-opening or the formation of various oxygenated derivatives.

  • Oxidative Coupling: In the presence of certain catalysts or conditions, oxidative C-N or N-N coupling reactions can occur, leading to complex mixtures of degradation products.

These oxidative processes are often catalyzed by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. The consequences of such degradation can range from a simple change in the material's color to a significant loss of purity and biological activity, ultimately compromising your experimental results.

II. Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific problems you might encounter during the storage of aminopyrazoles and provides actionable solutions.

Problem 1: My aminopyrazole, which was initially a white or off-white solid, has turned yellow, brown, or even black upon storage.

  • Probable Cause: This is a classic indicator of oxidation. The formation of highly conjugated dimeric or polymeric species is often responsible for the observed color change. This is likely due to prolonged or repeated exposure to atmospheric oxygen.

  • Immediate Action:

    • Isolate the Discolored Material: Do not use the discolored material for your experiments as its purity is compromised.

    • Assess the Extent of Degradation: Perform a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will quantify the extent of degradation.

  • Preventative Measures:

    • Inert Atmosphere Storage: Always store aminopyrazoles under an inert atmosphere. Nitrogen or argon are the most commonly used inert gases.[1][2] This can be achieved by storing the compound in a glovebox or by using a Schlenk line to backfill the storage vial with inert gas before sealing.

    • Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE-lined septum to ensure an airtight seal.

    • Aliquotting: If you need to use the compound frequently, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to air each time the container is opened.

Problem 2: I observe a new, significant peak in the HPLC chromatogram of my stored aminopyrazole that was not present in the initial analysis.

  • Probable Cause: The appearance of new peaks is a clear sign of degradation. The retention time of the new peak can provide clues about the nature of the degradation product (e.g., more polar or less polar than the parent compound).

  • Troubleshooting Steps:

    • Characterize the Degradant: If you have access to LC-MS, attempt to identify the mass of the new peak. A mass increase of 16 Da could suggest mono-oxidation, while a mass corresponding to a dimer would indicate oxidative coupling.

    • Review Storage Conditions: Carefully review the storage conditions of the compound. Was it exposed to light? Was the storage temperature appropriate? Was the container properly sealed?

  • Solution:

    • Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be invaluable. This involves subjecting the aminopyrazole to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[3][4][5] This information helps in developing stability-indicating analytical methods.

    • Optimize Storage: Based on the likely cause, adjust your storage protocol. For example, if light-induced degradation is suspected, switch to amber vials or store the compound in the dark.

Problem 3: My aminopyrazole solution appears to degrade much faster than the solid material.

  • Probable Cause: Many organic solvents can contain dissolved oxygen, which can accelerate oxidation. Additionally, the choice of solvent can influence the rate of degradation.

  • Recommendations:

    • Use Degassed Solvents: Before preparing a solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.

    • Solvent Selection: Choose a solvent in which the aminopyrazole is stable. If possible, avoid protic solvents which can participate in degradation reactions. Aprotic solvents like anhydrous acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often better choices.

    • Freshly Prepared Solutions: Prepare solutions of aminopyrazoles fresh for each experiment whenever possible. If a stock solution must be stored, store it under an inert atmosphere at a low temperature (e.g., -20 °C or -80 °C).

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid aminopyrazole compounds?

A1: The ideal storage conditions aim to minimize exposure to oxygen, light, and moisture. A summary of recommended conditions is provided in the table below.

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1][2]
Temperature 2-8 °C (Refrigerated) for short-term; -20 °C or below for long-termReduces the rate of chemical degradation.[6]
Light Store in amber vials or in the darkPrevents light-induced degradation.[6]
Moisture Store in a desiccated environmentMoisture can promote hydrolysis and other degradation pathways.[6]
Container Tightly sealed glass vials with PTFE-lined capsPrevents exposure to air and moisture.[6]

Q2: Should I use an antioxidant to stabilize my aminopyrazole?

A2: The use of an antioxidant can be beneficial, especially for long-term storage or for particularly sensitive aminopyrazole derivatives. Radical scavengers like butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be effective. However, compatibility should be assessed on a case-by-case basis. A low concentration (e.g., 0.01-0.1% w/w) is typically sufficient. It is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.

Q3: How does the substitution pattern on the aminopyrazole ring affect its stability?

A3: The electronic and steric properties of substituents on the pyrazole ring can significantly influence its oxidative stability.

  • Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.

  • Electron-withdrawing groups can decrease the electron density, which may enhance stability towards oxidation.[7][8]

  • N-substitution on the pyrazole ring can also impact stability. The nature of the substituent at the N1 position can influence the overall electronic properties and steric accessibility of the ring.[9]

Q4: What is the best way to package aminopyrazoles for shipment or long-term storage?

A4: For maximum protection, especially for highly sensitive derivatives, consider the following packaging strategy:

  • Place the aminopyrazole in a clean, dry amber glass vial.

  • Purge the vial with a stream of dry nitrogen or argon.

  • Seal the vial with a PTFE-lined cap.

  • For added protection, the sealed vial can be placed inside a heat-sealed, aluminized Mylar bag that has also been purged with an inert gas. This provides an additional barrier against oxygen and light.

IV. Experimental Protocols

Protocol 1: General Procedure for Storing Solid Aminopyrazoles
  • Preparation: Ensure the aminopyrazole is completely dry before storage. If necessary, dry the compound under high vacuum.

  • Container Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Inert Gas Purging:

    • Glovebox Method: If available, perform all handling and packaging inside a glovebox with a low-oxygen atmosphere.

    • Schlenk Line Method: a. Place the aminopyrazole in the vial. b. Attach the vial to a Schlenk line. c. Evacuate the vial under vacuum for several minutes. d. Backfill the vial with dry nitrogen or argon. e. Repeat the evacuate-backfill cycle three times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store at the recommended temperature (2-8 °C for short-term, -20 °C for long-term) in the dark.

Protocol 2: Monitoring Aminopyrazole Stability by HPLC-UV

This protocol provides a general method for assessing the purity and detecting the formation of degradation products.

  • Standard Preparation: Prepare a standard solution of the aminopyrazole at a known concentration (e.g., 1 mg/mL) in a suitable, degassed solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of the stored aminopyrazole sample at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aminopyrazole has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • Calculate the purity of the sample by dividing the peak area of the parent compound by the total peak area of all components.

V. Visualization of Key Concepts

Diagram 1: Factors Leading to Aminopyrazole Oxidation

Oxidation_Factors cluster_environment Environmental Stressors cluster_catalysts Catalytic Factors Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Moisture Humidity/Water Moisture->Oxidation Metals Metal Ions Metals->Oxidation Aminopyrazole Stable Aminopyrazole Aminopyrazole->Oxidation Susceptible to Degradation Degraded Aminopyrazole (Colored Impurities, Loss of Activity) Oxidation->Degradation Leads to

Caption: Key environmental and catalytic factors that can initiate the oxidation of aminopyrazoles.

Diagram 2: Troubleshooting Workflow for Discolored Aminopyrazole

Troubleshooting_Workflow start Discoloration Observed (Yellow/Brown/Black) isolate Isolate the Affected Sample start->isolate analyze Analyze Purity (HPLC/LC-MS) isolate->analyze decision Is Purity Acceptable? analyze->decision discard Discard and Procure New Material decision->discard No review Review Storage Protocol decision->review Yes (Minor) discard->review implement Implement Corrective Actions: - Inert Atmosphere - Light Protection - Temperature Control - Aliquotting review->implement monitor Monitor Stability of New Batches implement->monitor

Caption: A step-by-step guide for addressing discoloration in stored aminopyrazole samples.

VI. References

  • Curutchet, C., Orozco, M., & Luque, F. J. (Year). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Journal of Computational Chemistry.

  • Kost, A. N., & Grandberg, I. I. (Year). Substituent effects and electron delocalization in five-membered N-heterocycles. Advances in Heterocyclic Chemistry.

  • Alkorta, I., Elguero, J., & Rozas, I. (Year). Substituent effects and electron delocalization in five-membered N-heterocycles. The Journal of Physical Chemistry A.

  • BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Van den Kerkhof, M., et al. (2020). Antileishmanial aminopyrazoles: studies into mechanisms and stability of experimental drug resistance. Antimicrobial Agents and Chemotherapy.

  • Rafik Karaman. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.

  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • Singh, R., & Kumar, M. (Year). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.

  • Semalty, A., Semalty, M., & Rawat, M. S. M. (Year). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Chemical and Pharmaceutical Research.

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Alsante, K. M., et al. (Year). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Technology.

  • Elgemeie, G. H., & Abd-El-Aal, R. M. (Year). Recent developments in aminopyrazole chemistry. Journal of Heterocyclic Chemistry.

  • Air Products. (n.d.). Nitrogen.

  • Bonfiglioli Engineering. (n.d.). Headspace Gas Analysis: how, what and why for pharmaceutical packaging.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • WMINOLAB. (2025). Photostability and Stress Testing.

  • ProUmid. (n.d.). Moisture Sorption Isotherms.

  • Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal of Pharma Research and Health Sciences.

  • Preedy, V. R. (Ed.). (Year). Radical scavenger – Knowledge and References. Taylor & Francis.

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids.

  • Nagavade, V., & Gurjar, M. (Year). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation.

  • Valcarcel, J., et al. (Year). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.

Sources

Technical Support Center: Purification of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the removal of regioisomeric impurities from N-alkylated pyrazoles. The N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of regioisomers, complicating downstream applications in drug discovery and materials science.[1][2] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to empower researchers in obtaining pyrazoles with a high degree of purity.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why does N-alkylation of my pyrazole produce a mixture of regioisomers?

A1: The two nitrogen atoms in an unsymmetrical pyrazole ring exhibit similar electronic properties and nucleophilicity, leading to alkylation at both positions.[1][5] The ratio of the resulting N1 and N2 regioisomers is influenced by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent can significantly influence the regioselectivity.[2][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby directing the course of the alkylation.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the regioisomeric ratio. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.

Q2: How can I confirm the presence and ratio of regioisomers in my crude product?

A2: A combination of spectroscopic and chromatographic techniques is essential for the accurate identification and quantification of regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the N-alkyl group and the pyrazole ring protons/carbons will differ between the two isomers. Two-dimensional NMR techniques, such as NOESY, can be particularly useful for unambiguous structural assignment by identifying through-space interactions between the N-alkyl protons and nearby protons on the pyrazole ring.[3][7] For fluorinated pyrazoles, ¹⁹F NMR is also a valuable tool for determining the ratio of regioisomers.[1]

  • Chromatography: Thin-Layer Chromatography (TLC) can often provide an initial indication of the presence of multiple isomers if a suitable solvent system can resolve them. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution for accurate quantification of the isomeric ratio.[8][9]

Q3: Is it possible to avoid the formation of regioisomers altogether?

A3: While completely eliminating the formation of one regioisomer can be challenging, several synthetic strategies can significantly enhance regioselectivity. These include catalyst-controlled reactions and the use of directing groups.[10][11] Recently, enzymatic methods have shown exceptional promise, achieving unprecedented regioselectivity (>99%) for pyrazole alkylation.[12][13] Another approach involves modifying the synthetic route, for example, by constructing the pyrazole ring with the N-alkyl group already in place.[11]

Troubleshooting and Purification Guides

Issue 1: My regioisomers are co-eluting or showing poor separation during column chromatography.

This is a common problem when the regioisomers have very similar polarities.[8]

Root Cause Analysis and Solutions:

dot

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol: Flash Column Chromatography for Regioisomer Separation

This protocol outlines a general procedure for separating N-alkylated pyrazole regioisomers using flash column chromatography on silica gel.[3][8][14]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarity (e.g., start with 9:1 hexanes:ethyl acetate and gradually increase the polarity).

    • Identify a solvent system that provides the best possible separation between the two regioisomer spots. The optimal Rf values are typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC optimization.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify which fractions contain the separated, pure regioisomers.

  • Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Issue 2: My regioisomers have nearly identical polarities, and chromatography is ineffective.

When isomers are inseparable by standard chromatography, alternative purification methods are necessary.

Solution 1: Fractional Crystallization

If the regioisomers have different solubilities in a particular solvent, fractional crystallization can be a powerful purification technique.[15][16]

Protocol: Purification by Fractional Crystallization

  • Solvent Screening:

    • In small vials, test the solubility of the crude mixture in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) at room temperature and upon heating.

    • Identify a solvent that dissolves the mixture when hot but in which one isomer is significantly less soluble upon cooling.

  • Crystallization:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer can induce crystallization.

    • For further crystallization, the flask can be placed in a refrigerator or freezer.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their purity by NMR or HPLC.

    • The mother liquor may be concentrated and subjected to further crystallization attempts to recover more of the desired product or to isolate the other isomer.

Solution 2: Derivatization to Acid Addition Salts

In some cases, the basic nitrogen atoms of the pyrazole ring can be protonated with an acid to form salts. If the regioisomeric salts have different physical properties, such as solubility, they can be separated by crystallization.[17]

Protocol: Separation via Acid Addition Salt Formation

  • Salt Formation:

    • Dissolve the crude mixture of regioisomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[17]

    • Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., p-toluenesulfonic acid).

    • Stir the solution to allow for the formation of the acid addition salts.

  • Crystallization and Separation:

    • The salt of one regioisomer may precipitate out of the solution. If not, induce crystallization by cooling the solution or by partially evaporating the solvent.

    • Isolate the crystallized salt by filtration.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Neutralize the solution with a base (e.g., NaHCO₃, NaOH) to regenerate the free pyrazole.

    • Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent to obtain the pure regioisomer.

Data Summary

Purification MethodPrinciple of SeparationBest Suited ForKey Considerations
Flash Column Chromatography Differential adsorption to a stationary phase based on polarity.[8]Regioisomers with a discernible difference in polarity.Requires careful optimization of the mobile phase.[8][14]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity (normal or reverse-phase).[8][18]Challenging separations of isomers with very similar polarities.Can be scaled up for preparative separations.[18]
Fractional Crystallization Differences in solubility between the regioisomers.[15]Isomers that exhibit different crystal packing and solubility profiles.Requires screening for a suitable crystallization solvent.
Derivatization to Salts Differential solubility of the acid addition salts of the regioisomers.[17]Basic pyrazoles that can form stable salts.Requires an additional step to liberate the free base after separation.

Visualizing the Workflow

dot

G cluster_synthesis N-Alkylation of Pyrazole cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product start Unsymmetrical Pyrazole + Alkylating Agent reaction Alkylation Reaction start->reaction crude Crude Product (Mixture of Regioisomers) reaction->crude analysis Characterization (NMR, HPLC, GC) crude->analysis decision Separation Feasible by Chromatography? analysis->decision chromatography Flash Chromatography / HPLC decision->chromatography Yes alternative Alternative Methods decision->alternative No pure_product Pure Regioisomer chromatography->pure_product crystallization Fractional Crystallization alternative->crystallization derivatization Salt Formation & Crystallization alternative->derivatization crystallization->pure_product derivatization->pure_product

Sources

Resolving solubility issues of pyrazole amines in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Pyrazole Amines in Aqueous Media

Introduction: The "Brick Dust" Challenge

You are likely here because your pyrazole amine derivative—a scaffold critical for kinase inhibition and anti-inflammatory pathways—is refusing to dissolve in your assay buffer. Despite the presence of a polar amine group (


), these compounds often exhibit "brick dust" behavior: high melting points and high lattice energy driven by intermolecular hydrogen bonding (the "zipper" effect).

In aqueous media, the challenge is thermodynamic. The water molecules cannot easily break the strong crystal lattice of the pyrazole amine to solvate the individual molecules. This guide provides three field-proven modules to overcome this energy barrier, moving from simple pH manipulation to advanced excipient strategies.

Module 1: The pH Strategy (Ionization & Salt Formation)

The Science: pKa and Protonation

Pyrazole amines are weak bases . The pyridine-like nitrogen (N2) in the pyrazole ring typically has a pKa between 3.0 and 5.0 (depending on substituents).

  • At Neutral pH (7.4): The compound is predominantly uncharged (neutral). This is the least soluble state.

  • At Acidic pH (< 3.0): The nitrogen accepts a proton, becoming a pyrazolium cation. Ionic species are highly water-soluble because the hydration energy of the ion exceeds the crystal lattice energy.

Protocol: In Situ Salt Formation

Instead of synthesizing a salt crystal, generate the salt in situ for your stock solution.

  • Calculate Molar Equivalents: Determine the moles of your pyrazole amine.

  • Acid Selection: Use a monoprotic acid (HCl) or Methanesulfonic acid (MSA). MSA is often superior for lipophilic bases due to its counter-ion properties.

  • Dissolution Step:

    • Add 1.05 molar equivalents of 0.1 M or 1.0 M acid to the solid compound.

    • Vortex vigorously.

    • Result: The compound should dissolve as it converts to the hydrochloride or mesylate salt.

  • Back-Titration (Caution): If you dilute this acidic stock into a pH 7.4 buffer, the compound may reprecipitate (return to neutral base). Always check the final pH solubility limit.

Module 2: The "Stock-and-Dilute" Cosolvent System

When pH adjustment is toxic to your biological assay, cosolvents are the standard alternative. This method reduces the dielectric constant of the water, making it more "welcoming" to the hydrophobic pyrazole ring.

Data: Recommended Cosolvent Limits
SolventStock Conc. (Typical)Max Final % (Cell Assay)Max Final % (Enzymatic)Comments
DMSO 10–100 mM0.1% – 0.5%1% – 5%Gold standard. High solubilizing power.[1]
Ethanol 10–50 mM< 1%< 5%Volatile; watch for evaporation in stored plates.
PEG 400 10–50 mM1% – 5%10%Good for in vivo prep; less toxic than DMSO.
Protocol: Kinetic Solubility Method
  • Step 1: Dissolve solid pyrazole amine in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is crystal-clear.

  • Step 2 (Critical): Add the stock to the buffer , not the buffer to the stock.

    • Right: Pipette 1 µL DMSO stock into 999 µL rapidly stirring buffer.

    • Wrong: Adding water slowly to DMSO stock often causes "oiling out" or amorphous precipitation.

  • Step 3: Sonicate immediately. If a precipitate forms, you have exceeded the kinetic solubility limit.

Module 3: Excipient-Assisted Solubilization (Cyclodextrins)

If DMSO is incompatible or the compound crashes out over time, encapsulation is the most robust solution. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic pyrazole sits inside the donut-shaped sugar ring, while the hydrophilic exterior interacts with water.
Workflow Visualization

SolubilizationLogic Start Start: Pyrazole Amine Solid Check_pKa Is assay pH < pKa (approx 4.0)? Start->Check_pKa Salt Method 1: In Situ Salt (Dissolve in dilute HCl) Check_pKa->Salt Yes (Acidic Assay) Cosolvent Method 2: DMSO Stock (Stock-and-Dilute) Check_pKa->Cosolvent No (Neutral Assay) Success Stable Aqueous Solution Salt->Success Precip Did it precipitate upon dilution? Cosolvent->Precip Complex Method 3: Cyclodextrin (HP-beta-CD Complexation) Precip->Complex Yes Precip->Success No Complex->Success

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions and compound behavior.

Protocol: Phase Solubility Complexation
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water or buffer.
    
  • Add Compound: Add excess pyrazole amine solid to the vehicle.

  • Equilibrate: Shake or stir at room temperature for 24–48 hours.

  • Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantify: The filtrate contains the solubilized drug-CD complex.

Troubleshooting & FAQs

Q1: My compound dissolved in DMSO, but turned cloudy immediately upon adding to PBS. Why?

A: You hit the "Crash-Out" point.

  • Cause: The thermodynamic solubility in water is lower than your final concentration. The DMSO kept it in a metastable state, but the high ionic strength of PBS ("salting out" effect) accelerated precipitation.

  • Fix: Reduce the final concentration or switch to Method 3 (Cyclodextrins) . Alternatively, dilute into water first, then add concentrated buffer salts, though this is less effective.

Q2: Can I heat the solution to dissolve it?

A: Use caution. Heating increases solubility temporarily.[2] However, upon cooling, pyrazole amines often recrystallize into a more stable (and less soluble) polymorph or form supersaturated solutions that precipitate unpredictably during your experiment. Sonicate instead of heat to break up aggregates without altering the thermodynamic equilibrium temperature.

Q3: Why does the literature say Pyrazole pKa is 2.5, but my amine is 4.0?

A: Substituent effects. Unsubstituted pyrazole has a pKa ~2.5. Adding an electron-donating amino group (


) pushes electron density into the ring, making the ring nitrogen more basic (higher pKa). This is beneficial as it makes salt formation easier at less extreme pH levels.

References

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK.[3] 4[5]

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A. 6

  • Mihajlovic, T., et al. (2012). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin. AAPS PharmSciTech. 7[5]

  • BenchChem Technical Guide. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. 1

Sources

Minimizing side reactions during acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Executive Summary

The acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-4-aminopyrazole) presents specific challenges due to the nucleophilic competition between the exocyclic primary amine and the pyrazole ring nitrogen (N2), as well as the high risk of bis-acylation (imide formation).[1] This guide provides evidence-based strategies to maximize mono-acylation selectivity and yield.

Module 1: Critical Selectivity Controls (The "Why" and "How")

Q1: Why am I observing significant bis-acylation (imide formation) even with 1.0 equivalent of acyl chloride?

Diagnosis: The 4-aminopyrazole moiety is electron-rich.[1] Once the mono-amide is formed, the N-H proton remains sufficiently acidic and the nitrogen sufficiently nucleophilic—especially in the presence of strong bases—to attack a second equivalent of acyl chloride.[1]

Technical Solution:

  • Base Selection is Critical: Avoid strong, non-nucleophilic bases (like NaH) or large excesses of TEA/DIPEA if bis-acylation is observed.[1]

    • Recommendation: Use Pyridine as both solvent and base, or a biphasic Schotten-Baumann system (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      /EtOAc/Water).[2] Pyridine forms an acyl-pyridinium intermediate that modulates reactivity.
      
  • Reverse Addition: Do not add the amine to the acyl chloride.

    • Protocol: Dissolve the amine in solvent + base. Cool to -10°C .[1] Add the acyl chloride (diluted in solvent) dropwise over 30–60 minutes.

  • Stoichiometry: Use a slight deficit of the acylating agent (0.95 eq). It is easier to separate unreacted starting material (amine) via acid wash than to separate the bis-acylated byproduct.

Q2: I see a transient precipitate that disappears, followed by low yield. What is happening?

Diagnosis: This often indicates N2-acylation (acylation of the ring nitrogen) followed by hydrolysis or rearrangement. While the exocyclic amine (C4-


) is the kinetic product, the ring nitrogen (N2) is a competitive nucleophile.[3]

Technical Solution:

  • Steric Control: The isobutyl group at N1 provides some steric shielding, but N2 remains accessible.[2][3][1]

  • Solvent Switch: Switch from polar aprotic solvents (DMF, which enhances nucleophilicity of all sites) to Dichloromethane (DCM) or Toluene .[2][3] Non-polar solvents disfavor the formation of the charged N-acyl pyrazolium intermediate.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to stabilize the Green Pathway and block the Red Pathways .

AcylationPathways Start 1-isobutyl-4-aminopyrazole MonoAmide Target: Mono-Amide (Desired Product) Start->MonoAmide Kinetic Control (Low Temp, 1.0 eq) RingAcyl Side Product: N2-Acyl Pyrazolium Start->RingAcyl Thermodynamic Control (High Temp, Polar Solvent) Reagent Acylating Agent (R-CO-X) Reagent->Start BisImide Side Product: Bis-Acyl Imide MonoAmide->BisImide Excess Reagent Strong Base

Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole acylation. Green indicates the target pathway; red indicates side reactions.

Module 3: Experimental Protocols

Protocol A: The "Soft" Acylation (Recommended for High Value Substrates)

Use this if bis-acylation is a persistent problem with acid chlorides.

Principle: In situ activation of a carboxylic acid using HATU creates a less aggressive electrophile than an acid chloride, significantly reducing bis-acylation.[3][1]

  • Reagents:

    • Substrate: 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.0 eq)

    • Carboxylic Acid (R-COOH): (1.05 eq)[3]

    • Coupling Agent: HATU (1.1 eq)[2]

    • Base: DIPEA (Hunig's Base) (2.5 eq)[2]

    • Solvent: DMF (Anhydrous)[2]

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU.[1] Stir for 10 mins (Activation step).

    • Add the Pyrazole amine.[4]

    • Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with Sat. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , then Brine.[2]
    
Protocol B: The "Hard" Acylation (Acid Chloride Method)

Use this for scale-up or simple acyl groups.

  • Reagents:

    • Substrate: 1.0 eq

    • Acyl Chloride: 1.0 eq (Strict control)[2]

    • Base: Pyridine (3.0 eq) or

      
       (1.5 eq)[2][3]
      
    • Solvent: DCM (Anhydrous)[2]

  • Procedure:

    • Dissolve Substrate and Base in DCM.

    • Cool to 0°C under Nitrogen.

    • Add Acyl Chloride (diluted in 5 vol DCM) dropwise over 30 mins.

    • Monitor by TLC/LCMS immediately after addition.[1] Quench with MeOH if mono-product is dominant.

Module 4: Troubleshooting Data & FAQ

Solvent & Base Compatibility Matrix
ConditionRisk of Bis-AcylationRisk of N2-AcylationRecommendation
DCM / Et3N ModerateLowStandard Start
THF / NaH Very High HighAvoid
Pyridine (Neat) LowModerateGood for unreactive amines
EtOAc / Na2CO3 (aq) Lowest LowBest for scale-up (Schotten-Baumann)
FAQ

Q: My reaction mixture turned dark purple/black. Is the product gone? A: Aminopyrazoles are electron-rich and prone to oxidation (forming radical cations) in air, which appear dark.[3]

  • Fix: Always purge solvents with Nitrogen/Argon before use. If the product is the amide, the color is likely an impurity.[2] The amide is generally more stable than the free amine. Perform a silica filtration; the color usually sticks to the baseline.

Q: How do I salvage the product if I have 20% Bis-acylated impurity? A: You can selectively hydrolyze the imide (bis-product) back to the amide (mono-product).[1]

  • Salvage Protocol: Treat the crude mixture with LiOH (2 eq) in THF/Water (1:1) at 0°C for 30 minutes. The "second" acyl group on the imide is much more labile than the amide bond. Monitor closely by LCMS to stop before the primary amide hydrolyzes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3][1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Greene, T. W., & Wuts, P. G. M. (2014).[2][3][1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Amides and Imides stability).

  • Larock, R. C. (2018).[2][3][1] Comprehensive Organic Transformations. Wiley-VCH. (Section: Amines to Amides).[4][5][6]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link] (Analogue reference for pKa and reactivity properties).[2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a substituted pyrazole of interest in the development of various therapeutic agents. Due to the limited availability of a public experimental spectrum for this specific molecule, this guide presents a comprehensive, predicted ¹H NMR data set founded on established principles and spectral data from analogous structures.

This guide will navigate through the theoretical underpinnings of the expected spectrum, a comparison with structurally related alternatives, and a robust experimental protocol for acquiring high-quality data. The insights provided herein are designed to empower researchers to confidently interpret similar spectra and make informed decisions in their synthetic and drug development endeavors.

Predicted ¹H NMR Spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine

The structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The expected chemical shifts, multiplicities, and coupling constants are detailed below, based on analysis of the isobutyl and 4-aminopyrazole moieties.

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a H-3 (pyrazole)~7.3 - 7.5Singlet1H-
b H-5 (pyrazole)~7.2 - 7.4Singlet1H-
c -NH₂~3.5 - 5.0Broad Singlet2H-
d -CH₂- (isobutyl)~3.8 - 4.0Doublet2H~7.0
e -CH- (isobutyl)~2.0 - 2.3Nonet (Multiplet)1H~7.0
f -CH₃ (isobutyl)~0.8 - 1.0Doublet6H~7.0
Rationale Behind the Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum is a composite of signals arising from the distinct proton environments within the 1-(2-methylpropyl)-1H-pyrazol-4-amine molecule. The rationale for the predicted chemical shifts, multiplicities, and coupling constants is as follows:

  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring, H-3 and H-5, are in a heteroaromatic environment and are expected to resonate in the downfield region of the spectrum, typically between 7.2 and 7.5 ppm. Due to the C2v symmetry of the 4-aminopyrazole core with respect to the protons, they are chemically non-equivalent. The electron-donating amino group at the C-4 position will shield these protons to some extent. In the absence of adjacent protons, both H-3 and H-5 are expected to appear as singlets.

  • Amino Protons (-NH₂): The protons of the primary amine group at the C-4 position are expected to appear as a broad singlet in the range of 3.5 to 5.0 ppm. The broadness of this signal is a consequence of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum.

  • Isobutyl Group Protons:

    • -CH₂- Protons: The methylene protons of the isobutyl group are adjacent to the pyrazole ring's nitrogen atom. This proximity to the electronegative nitrogen and the aromatic ring system results in a deshielding effect, causing their signal to appear as a doublet in the range of 3.8 to 4.0 ppm. The doublet multiplicity arises from the coupling with the single adjacent methine proton (-CH-).

    • -CH- Proton: The methine proton of the isobutyl group is coupled to the two methylene protons and the six methyl protons. This would theoretically result in a complex multiplet (a doublet of septets, which often appears as a nonet). This signal is expected to be found further upfield, around 2.0 to 2.3 ppm.

    • -CH₃ Protons: The six protons of the two equivalent methyl groups in the isobutyl moiety are in a shielded aliphatic environment. They are expected to resonate at the most upfield region of the spectrum, typically between 0.8 and 1.0 ppm. Their signal will appear as a doublet due to coupling with the adjacent methine proton.

Comparative Analysis with Alternative 1-Alkyl-1H-pyrazol-4-amines

To better understand the spectral features of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a comparison with structurally similar analogs is insightful. Here, we will consider the expected ¹H NMR spectra of 1-ethyl-1H-pyrazol-4-amine and 1-isopropyl-1H-pyrazol-4-amine .

CompoundAlkyl Group ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
1-(2-methylpropyl)-1H-pyrazol-4-amine -CH₂-~3.8 - 4.0Doublet
-CH-~2.0 - 2.3Nonet (Multiplet)
-CH₃~0.8 - 1.0Doublet
1-ethyl-1H-pyrazol-4-amine -CH₂-~3.9 - 4.1Quartet
-CH₃~1.3 - 1.5Triplet
1-isopropyl-1H-pyrazol-4-amine -CH-~4.2 - 4.4Septet
-CH₃~1.3 - 1.5Doublet

The primary differences in the ¹H NMR spectra of these compounds will be observed in the signals corresponding to the N-alkyl substituent.

  • 1-ethyl-1H-pyrazol-4-amine: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) will in turn appear as a triplet, coupling with the two methylene protons.

  • 1-isopropyl-1H-pyrazol-4-amine: The single methine proton (-CH-) will be significantly deshielded due to its direct attachment to the nitrogen atom and will appear as a septet, being coupled to the six equivalent protons of the two methyl groups. The six methyl protons will appear as a doublet.

This comparative analysis demonstrates how subtle changes in the alkyl substituent lead to distinct and predictable changes in the ¹H NMR spectrum, reinforcing the power of this technique for structural verification.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine, the following experimental protocol is recommended:

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of 1-(2-methylpropyl)-1H-pyrazol-4-amine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C)

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak.[1]

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicity of each signal (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing Molecular Structure and Connectivity

To further aid in the interpretation of the ¹H NMR data, graphical representations of the molecular structure and expected correlations are invaluable.

Caption: Molecular structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine with proton assignments.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_correct Phase Correction ft->phase_correct calibrate Calibrate Spectrum phase_correct->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Logical workflow for ¹H NMR analysis from sample preparation to structural elucidation.

Conclusion

The ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine is predicted to exhibit a unique set of signals that can be readily interpreted to confirm its molecular structure. By understanding the expected chemical shifts, multiplicities, and coupling constants of the pyrazole and isobutyl protons, researchers can confidently assign the spectral features. Furthermore, comparison with the expected spectra of closely related analogs provides a powerful tool for structural verification. The detailed experimental protocol outlined in this guide serves as a robust framework for acquiring high-quality ¹H NMR data, which is the foundation of accurate structural elucidation. This comprehensive approach, combining theoretical prediction, comparative analysis, and rigorous experimental methodology, will undoubtedly aid researchers in the successful characterization of this and similar pyrazole derivatives in their ongoing research and development efforts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Primary Amine Bands in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminopyrazoles and FTIR's Analytical Power

Pyrazoles represent a cornerstone class of heterocyclic compounds, demonstrating a vast array of biological activities that have cemented their importance in drug discovery and development. Their derivatives are integral to blockbuster drugs targeting everything from inflammation to oncology. Within this class, aminopyrazoles are particularly vital building blocks, where the position and nature of the amine substituent can drastically alter the molecule's pharmacological profile.

Fourier Transform Infrared (FTIR) spectroscopy emerges as a first-line, indispensable tool for the structural elucidation of these compounds. It is a rapid, non-destructive, and highly sensitive technique for identifying functional groups. For researchers working with pyrazoles, a mastery of FTIR analysis is not merely advantageous; it is fundamental to confirming synthesis, identifying impurities, and understanding intermolecular interactions. This guide provides an in-depth, comparative analysis of the FTIR spectral features of primary amines on the pyrazole scaffold, grounded in both theoretical principles and practical experimental insights.

Theoretical Foundation: Understanding the Vibrational Language of Primary Amines

The primary amine (-NH₂) group attached to a pyrazole ring has several characteristic vibrational modes that serve as its spectral signature. The energies of these vibrations, and thus their frequencies in the IR spectrum, are exquisitely sensitive to the local electronic and steric environment.

N-H Stretching Vibrations: The Definitive Doublet

The most diagnostic feature of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[1][2] These arise from the asymmetric and symmetric stretching of the two N-H bonds.

  • Asymmetric Stretch (ν_as): Occurs at a higher frequency (typically 3400-3500 cm⁻¹). In this mode, one N-H bond contracts while the other extends.[3]

  • Symmetric Stretch (ν_s): Occurs at a lower frequency (typically 3300-3400 cm⁻¹). Here, both N-H bonds stretch and contract in phase.[3]

The presence of this doublet is the unequivocal identifier for a primary amine. Secondary amines (R₂NH) possess only one N-H bond and thus show only a single stretching band, while tertiary amines (R₃N) show no bands in this region at all.[2][4]

The Influence of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its electronic character directly influences the N-H vibrations. The nitrogen lone pair of the amino group can delocalize into the ring system. This resonance effect alters the N-H bond strength and, consequently, its vibrational frequency. Compared to simple aliphatic amines, the N-H stretching bands in aromatic amines (including aminopyrazoles) are generally found at slightly higher wavenumbers.[4]

The Critical Role of Hydrogen Bonding

Pyrazoles are notorious for their strong hydrogen bonding capabilities, possessing both H-bond donor (N-H) and acceptor (the sp² hybridized ring nitrogen) sites.[5] This has a profound effect on the FTIR spectrum.

  • Intermolecular H-bonding: When aminopyrazole molecules associate in the solid state or in concentrated solutions, the N-H groups form hydrogen bonds with neighboring molecules. This weakens the N-H bond, causing a significant red shift (shift to lower frequency) and broadening of the N-H stretching bands.[6][7] The sharp, well-defined peaks of a "free" N-H group can become broad, intense absorptions at wavenumbers as low as 3100 cm⁻¹.

  • Intramolecular H-bonding: Depending on the substitution pattern, an intramolecular hydrogen bond can form between the amino group and an adjacent substituent on the pyrazole ring. This also leads to a red shift and broadening of the N-H band.[8]

Other Diagnostic Vibrational Modes

Beyond the primary stretching bands, other vibrations confirm the presence of the -NH₂ group:

  • N-H Bending (Scissoring): This vibration appears as a medium to strong band in the 1650-1580 cm⁻¹ region and is unique to primary amines.[3][4] Its intensity and position can be affected by conjugation with the pyrazole ring.

  • C-N Stretching: The stretching of the carbon-nitrogen bond connecting the amine to the pyrazole ring gives a band in the 1335-1250 cm⁻¹ range, typical for aromatic amines.[4]

  • N-H Wagging: A broad, often strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds.[4]

Comparative Spectral Guide: Distinguishing Aminopyrazoles

Objective comparison requires clear, tabulated data. The following tables summarize the key spectral features that allow for the differentiation of various amine-substituted pyrazoles.

Table 1: FTIR Comparison of Primary, Secondary, and Tertiary Amines on a Pyrazole Scaffold
Vibrational ModePrimary Aminopyrazole (-NH₂)Secondary Aminopyrazole (-NHR)Tertiary Aminopyrazole (-NR₂)
N-H Stretch Two bands (asymmetric & symmetric) ~3500-3300 cm⁻¹One band ~3350-3310 cm⁻¹[4][9]Absent [1][9]
N-H Bend Medium-Strong band (scissoring) ~1650-1580 cm⁻¹[4]Weak or absentAbsent
C-N Stretch Strong band (aromatic) ~1335-1250 cm⁻¹Strong band (aromatic) ~1335-1250 cm⁻¹Strong band (aromatic) ~1335-1250 cm⁻¹
N-H Wag Broad, strong band ~910-665 cm⁻¹Broad, strong band ~910-665 cm⁻¹Absent
Table 2: Representative Frequencies for 3(5)-Aminopyrazoles

Note: Tautomerism between 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) can occur, leading to the observation of bands for both species, especially when sublimated from a solid sample.[10] Theoretical calculations predict the 3AP tautomer to be more stable.[10]

Vibrational ModePredicted Frequency (cm⁻¹) - 3AP TautomerPredicted Frequency (cm⁻¹) - 5AP TautomerGeneral Observations & Causality
ν_as(NH₂) (asymmetric) ~3570~3575The exact frequency is highly sensitive to the local environment and hydrogen bonding. In the solid state, these bands will be significantly red-shifted and broadened.
ν_s(NH₂) (symmetric) ~3470~3475The energy separation between the asymmetric and symmetric bands is a key characteristic.
δ(NH₂) (scissoring) ~1630~1625This bending mode is clearly separated from the pyrazole ring stretching vibrations which occur at lower frequencies (~1400-1500 cm⁻¹).[9]
ν(C-N) ~1300~1290Represents the stretching of the bond between the pyrazole ring and the exocyclic amine nitrogen.

(Frequencies are representative and based on computational studies such as those performed using DFT(B3LYP)/6-311++G(d,p) methods. Actual experimental values will vary with sample phase and intermolecular interactions.)[10]

Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra

Acquiring a clean, interpretable FTIR spectrum is paramount. The following protocol is designed to minimize artifacts and ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation (The Critical First Step):

    • Causality: The choice of method depends on the sample's physical state and the desired information. The goal is to have the IR beam interact with the sample without interference.

    • For Solids (KBr Pellet Method): i. Thoroughly dry the aminopyrazole sample and spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for at least 4 hours to remove all traces of water. Water shows a very broad O-H stretch that can obscure the N-H region. ii. Weigh out ~1-2 mg of the sample and ~100-150 mg of KBr. iii. Grind the mixture vigorously in an agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained. This minimizes scattering effects (Christiansen effect). iv. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2 minutes to form a transparent or translucent pellet.

    • For Solutions (Liquid Cell Method): i. Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Important: The solvent must not have significant absorptions in the N-H stretching region. ii. Select a liquid cell with appropriate window material (e.g., NaCl, KBr) and path length. iii. Acquire a background spectrum of the pure solvent in the cell first. This is crucial for accurate solvent subtraction.

  • Instrument & Data Acquisition:

    • Causality: Instrument parameters must be set to resolve the features of interest.

    • Background Collection: Always collect a fresh background spectrum before running the sample. The atmospheric conditions (CO₂, H₂O vapor) in the spectrometer can change over time.

    • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: Set the resolution to at least 4 cm⁻¹. This is generally sufficient to resolve the asymmetric and symmetric N-H stretching bands.

    • Scans: Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.

Workflow for FTIR Analysis of Aminopyrazoles

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep_start Start: Dry Sample & KBr grind Grind Sample + KBr (1:100 ratio) prep_start->grind press Press into Pellet grind->press prep_end Transparent Pellet Ready press->prep_end acq_sample Acquire Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 32) prep_end->acq_sample acq_bkg Acquire Background Spectrum (Empty Chamber or Solvent) acq_bkg->acq_sample proc_correct Baseline & ATR Correction (if applicable) acq_sample->proc_correct proc_assign Peak Picking & Assignment proc_correct->proc_assign proc_report Generate Report proc_assign->proc_report

Caption: Experimental workflow for acquiring a high-quality FTIR spectrum of a solid aminopyrazole sample.

A Logic-Based Guide to Spectral Interpretation

Interpreting a spectrum is a systematic process. The following decision tree illustrates the logic for identifying the type of amine present on a pyrazole ring.

Decision Tree for Amine Identification in Pyrazoles

Interpretation_Logic start_node Examine 3500-3300 cm⁻¹ Region q1 How many N-H stretch bands? start_node->q1 res_primary Primary Amine (-NH₂) q1->res_primary Two Bands res_secondary Secondary Amine (-NHR) q1->res_secondary One Band res_tertiary Tertiary Amine (-NR₂) or no N-H present q1->res_tertiary Zero Bands confirm_primary Confirm with N-H bend (~1650-1580 cm⁻¹) res_primary->confirm_primary confirm_secondary Confirm with N-H wag (~910-665 cm⁻¹) res_secondary->confirm_secondary confirm_cn Confirm C-N stretch (~1335-1250 cm⁻¹) res_tertiary->confirm_cn confirm_primary->confirm_cn confirm_secondary->confirm_cn

Caption: A logical decision tree for the interpretation of FTIR spectra to identify the amine type on a pyrazole.

Conclusion

FTIR spectroscopy is a definitive and accessible technique for the characterization of primary aminopyrazoles. The hallmark of a primary amine—a doublet of N-H stretching bands between 3500-3300 cm⁻¹ and a characteristic N-H bending mode around 1600 cm⁻¹—provides a clear and reliable signature. By understanding the theoretical underpinnings of these vibrations and the profound influence of the pyrazole ring's electronic structure and hydrogen-bonding capabilities, researchers can confidently elucidate molecular structures. Following systematic, self-validating experimental protocols ensures that the spectral data obtained is of the highest quality, forming a solid foundation for synthesis confirmation, reaction monitoring, and further drug development efforts.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Suhm, M. A., & Rice, C. (2005). Dimerization of Pyrazole in Slit Jet Expansions. Zeitschrift für Physikalische Chemie, 219(3), pp. 339-346. [Link]

  • Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. [Link]

  • L.A.E. Batista de Carvalho, et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. [Link]

  • Kozak, M., et al. (2017). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(11), 843-852. [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Klein, O., et al. (2002). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Physical Chemistry Chemical Physics, 4(4), 522-529. [Link]

  • Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8171. [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

Sources

Comparing reactivity of 1-isobutyl vs 1-methyl pyrazol-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemistry and process development, the choice between 1-methyl-1H-pyrazol-4-amine (1-Me) and 1-isobutyl-1H-pyrazol-4-amine (1-iBu) represents a strategic decision between atom economy and lipophilic optimization .[1][2]

While both compounds share the electron-rich 4-aminopyrazole core, the 1-isobutyl variant offers a distinct lipophilic profile (


cLogP 

+1.[1]5) that significantly improves solubility in non-polar organic solvents (DCM, Toluene) and cell permeability, albeit with a slight increase in steric bulk. Mechanistically, the isobutyl group exerts a marginally stronger positive inductive effect (+I) compared to the methyl group, theoretically enhancing nucleophilicity at the C4-amine, though this is often negligible in practice compared to solvation effects.

Recommendation: Use 1-Me for early-stage fragment screening and when minimizing molecular weight (MW) is critical (Ligand Efficiency).[1][2] Switch to 1-iBu to modulate pharmacokinetic properties (LogD, permeability) or when reaction solubility in apolar media is required.[1]

Molecular & Physicochemical Profiling[2]

The following data highlights the structural and physical divergences that impact experimental design.

Feature1-Methyl-1H-pyrazol-4-amine1-Isobutyl-1H-pyrazol-4-amineImpact on Development
Formula


1-iBu adds significant hydrocarbon bulk.[1][2]
MW 97.12 g/mol 139.20 g/mol 1-Me is superior for Ligand Efficiency (LE).[1][2]
cLogP ~ -0.4 (Hydrophilic)~ 1.2 (Lipophilic)1-iBu is easier to extract/purify in organic phases.[1][2]
Steric Bulk (N1) Small (

)
Large (Branched,

)
1-iBu may hinder coordination at N2 but minimal effect on C4-NH2.
Electronic Effect +I (Weak)+I (Moderate, Hyperconjugation)1-iBu renders the ring slightly more electron-rich.
Solubility High in

, MeOH, DMSO
High in DCM, EtOAc, Toluene1-Me requires polar solvents; 1-iBu compatible with non-polar.

Mechanistic Analysis: Sterics vs. Electronics

Electronic Modulation (Inductive Effects)

The pyrazole ring is


-excessive.[1][2] The N1-substituent modulates the electron density of the ring, which communicates to the exocyclic amine at C4.
  • 1-Methyl: Provides a standard inductive electron-donating effect (+I).[1][2]

  • 1-Isobutyl: The branched alkyl group offers greater polarizability and hyperconjugation potential.[1][2] This results in a slightly higher electron density on the pyrazole ring compared to the methyl variant.[2]

  • Outcome: The C4-amine of 1-iBu is theoretically more nucleophilic.[1][2] However, in protic solvents, the hydrophobic bulk of the isobutyl group may disrupt solvation shells, altering apparent reactivity.

Steric Shielding

The N1 substituent is distal to the C4-amine.[1][2]

  • Direct Reaction (C4-N): There is negligible steric hindrance for reactions occurring directly at the exocyclic amine (e.g., amide coupling).[1] Both analogs react with similar kinetics in unhindered electrophilic attacks.[1][2]

  • Metal Coordination (N2): If the reaction mechanism involves coordination to the pyridine-like N2 (e.g., certain C-H activation pathways), the isobutyl group provides a "steric umbrella," potentially retarding catalyst approach compared to the exposed methyl group.

Visualization: Structural Influence Map

PyrazoleComparison cluster_0 1-Methyl-pyrazol-4-amine cluster_1 1-Isobutyl-pyrazol-4-amine Me_N1 N1-Methyl (Small, Low Lipophilicity) Me_Ring Pyrazole Ring (Base Electron Density) Me_N1->Me_Ring +I Effect (Weak) Me_NH2 C4-Amine (Nucleophile) Me_Ring->Me_NH2 Electronic Communication iBu_N1 N1-Isobutyl (Bulky, High Lipophilicity) iBu_Ring Pyrazole Ring (Enhanced Electron Density) iBu_N1->iBu_Ring +I Effect (Stronger) iBu_NH2 C4-Amine (Nucleophile) iBu_N1->iBu_NH2 Solubility Modulation (Distal Effect) iBu_Ring->iBu_NH2 Electronic Communication

Figure 1: Comparative influence of N1-substitution on the C4-reaction center.

Reactivity Benchmarking

A. Amide Coupling (Acylation)[3]
  • Reactivity: Equivalent. The distal nature of the N1 substituent means acylation rates are driven by the electrophile, not the pyrazole difference.

  • Process Note: 1-iBu products are significantly easier to extract from aqueous workups due to higher lipophilicity. 1-Me products often require salting out or extraction with polar solvents (e.g., n-Butanol/DCM mixtures).[1][2]

B. Palladium-Catalyzed Amination (Buchwald-Hartwig)

When acting as the nucleophile in C-N coupling:

  • Catalyst Choice: Both amines couple effectively using Pd(0) sources with biaryl phosphine ligands (e.g., BrettPhos , XPhos ).

  • Solvent Compatibility: 1-iBu allows the use of non-polar solvents like Toluene or Xylene without solubility issues.[1][2] 1-Me may require Dioxane, DMF, or t-Amyl alcohol to maintain homogeneity at high concentrations.[1][2]

  • Side Reactions: The N2 nitrogen is a potential binding site for Pd.[1][2] The bulkier isobutyl group can discourage non-productive N2-Pd coordination, potentially improving turnover numbers (TON) for 1-iBu in challenging couplings.[1]

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

Applicable for coupling 1-alkyl-pyrazol-4-amines with Aryl Bromides/Chlorides.[1][2]

Reagents:

  • Nucleophile: 1-alkyl-pyrazol-4-amine (1.2 equiv)[1][2]

  • Electrophile: Aryl Bromide (1.0 equiv)[1][3]

  • Catalyst:

    
     (2 mol%)[3]
    
  • Ligand: BrettPhos or tBuBrettPhos (4-6 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge: Add Aryl Bromide, Pyrazole Amine, Base, and Ligand to a vial equipped with a stir bar.

  • Inert: Transfer to a glovebox or purge with

    
    /Ar for 5 minutes.
    
  • Catalyst: Add

    
    .
    
  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Seal and heat to 100 °C for 4–16 hours. Monitor by LCMS.[1][2]

  • Workup (Differentiation):

    • For 1-Me: Dilute with EtOAc, but expect some product in the aqueous layer. Back-extract aqueous layer 3x with DCM/iPrOH (3:1).[1][2]

    • For 1-iBu: Dilute with

      
       or EtOAc.[1][2] Wash with water.[1][2] Product partitions cleanly into the organic phase.[1][2]
      
Protocol B: General Amide Coupling

Standard HATU coupling.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (0.1 M)

Procedure:

  • Dissolve Acid and DIPEA in DMF.[1][2] Stir for 5 min.

  • Add HATU.[1][2] Stir for 5 min (Activation).

  • Add 1-alkyl-pyrazol-4-amine (1.1 equiv).[1][2]

  • Stir at RT for 2–12 h.

  • Purification:

    • 1-Me: Likely requires Reverse Phase (C18) chromatography due to polarity.[1][2]

    • 1-iBu: amenable to Normal Phase (Silica) flash chromatography (Hex/EtOAc).[1]

Decision Logic & Workflow

Use the following logic flow to select the optimal intermediate for your specific drug discovery stage.

DecisionTree Start Select Pyrazole Amine Criteria1 Is Ligand Efficiency (LE) critical? Start->Criteria1 Criteria2 Is Solubility in Lipid/Membranes required? Criteria1->Criteria2 No Result_Me Select 1-Methyl (Low MW, High Polarity) Criteria1->Result_Me Yes (Fragment Based) Criteria2->Result_Me No (Solubility in Water needed) Result_iBu Select 1-Isobutyl (Better LogD, Process Friendly) Criteria2->Result_iBu Yes (CNS/Cell Permeability)

Figure 2: Selection logic based on medicinal chemistry requirements.

References

  • Inductive Effects in Alkyl Groups

    • Salvador, P., et al. "Inductive Effect of Alkyl Groups: A Quantum Chemical Study." Journal of Physical Chemistry A, 2006.

  • Buchwald-Hartwig Amination of Pyrazoles

    • Buchwald, S. L., et al. "Pd-Catalyzed C-N Coupling of 4-Aminopyrazoles."[1][2] Organic Letters, 2011.

  • Physicochemical Properties of Pyrazoles

    • National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 4770990, 1-methylpyrazol-4-amine." PubChem, 2025.

  • Reaction Scope & Limitations

    • BenchChem Technical Support.[1][2][4] "Selective N-Methylation and Reactivity of Pyrazoles." BenchChem Knowledge Base, 2025.

Sources

Comparative Chromatographic Strategies for the Purification of 1-(2-methylpropyl)-1H-pyrazol-4-amine and Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of 1-(2-methylpropyl)-1H-pyrazol-4-amine Isomers Content Type: Publish Comparison Guide

Executive Summary & The Separation Challenge

1-(2-methylpropyl)-1H-pyrazol-4-amine is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. In process chemistry, the purity of this building block is paramount. The primary chromatographic challenge is not chirality (the molecule is achiral), but rather structural isomerism and regioisomerism arising from the alkylation step.

The "Isomer" Problem defined:

  • Structural Isomers (Alkyl Chain): Commercial isobutyl halides often contain traces of n-butyl and sec-butyl halides. This leads to the formation of n-butyl and sec-butyl pyrazole impurities which possess identical mass (

    
     139.1) and very similar hydrophobicity to the target isobutyl analog.
    
  • Regioisomers (Ring Substitution): While 4-aminopyrazole is symmetric, impurities in starting materials can lead to 1,3- vs 1,5-substitution patterns, or bis-alkylation.

This guide compares two orthogonal strategies: High-pH Reversed-Phase HPLC (RP-HPLC) and Supercritical Fluid Chromatography (SFC) .

Comparative Analysis: RP-HPLC vs. SFC

Method A: High-pH Reversed-Phase HPLC (The Robust Workhorse)
  • Mechanism: Hydrophobic interaction driven by alkyl chain surface area.

  • Key Advantage: High pH (pH > 9.5) suppresses the ionization of the 4-amino group (

    
    ) and the pyrazole ring, ensuring the molecule is neutral. This maximizes retention and eliminates peak tailing caused by silanol interactions.
    
  • Selectivity Driver: Shape selectivity of the stationary phase (e.g., Phenyl-Hexyl vs. C18) is critical for separating the branched isobutyl group from the linear n-butyl impurity.

Method B: Supercritical Fluid Chromatography (The High-Resolution Alternative)
  • Mechanism: Adsorption/Partitioning in a supercritical CO

    
     environment.
    
  • Key Advantage: Orthogonal selectivity. The low viscosity of scCO

    
     allows for high flow rates and rapid separation of closely eluting structural isomers.
    
  • Selectivity Driver: Interaction with polar stationary phases (2-Ethylpyridine) combined with the "solvent strength" of the modifier (Methanol).

Performance Matrix
FeatureHigh-pH RP-HPLCSFC (Supercritical Fluid)
Primary Column C18 (Hybrid Particle) or Phenyl-Hexyl2-Ethylpyridine (2-EP)
Mobile Phase 10mM NH

HCO

(pH 10) / ACN
CO

/ Methanol (+0.1% DEA)
Isomer Resolution (

)
Moderate (1.5 - 2.0)High (> 3.0)
Run Time 15 - 20 mins3 - 5 mins
Peak Shape (

)
Excellent (1.0 - 1.1) due to neutral stateGood (1.1 - 1.3)
Solvent Consumption High (Organic/Aqueous waste)Low (Green, CO

recycling)

Detailed Experimental Protocols

Protocol A: High-pH RP-HPLC Separation

Objective: Separation of isobutyl target from n-butyl impurity.

  • System: UHPLC or HPLC with quaternary pump.

  • Column: XBridge BEH C18 or Gemini NX-C18 (Columns must be pH stable up to 12).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • B: Acetonitrile (100%).[1]

  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • Flow Rate: 1.0 mL/min (HPLC).[2]

  • Detection: UV at 245 nm (max absorbance of aminopyrazole).

  • Expected Elution Order:

      • sec-butyl isomer (Branched, elutes earliest)

      • Isobutyl target (Branched)

      • n-butyl isomer (Linear, most hydrophobic, elutes last)

Protocol B: SFC Screening & Purification

Objective: High-throughput purity check and isomer resolution.

  • System: SFC System (e.g., Agilent 1260 Infinity II SFC or Waters UPC2).

  • Column: Viridis 2-Ethylpyridine (2-EP) or Torus 2-PIC .

    • Dimensions: 100 x 3.0 mm, 1.7 µm.

  • Mobile Phase:

    • A: CO

      
       (Supercritical grade).
      
    • B: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide. Note: Basic additive is mandatory to prevent amine adsorption.

  • Isocratic Method (Optimized):

    • Modifier: 15% B (Isocratic).

    • Back Pressure (BPR): 120 bar (1740 psi).

    • Temperature: 40°C.

    • Flow Rate: 2.5 mL/min.

  • Detection: UV at 245 nm.

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the appropriate method based on the specific impurity profile (Structural Isomers vs. Regioisomers).

MethodSelection Start Start: Impurity Profile Analysis CheckIsomer Identify Isomer Type Start->CheckIsomer StructIsomer Structural Isomers (Isobutyl vs n-Butyl/sec-Butyl) CheckIsomer->StructIsomer RegioIsomer Regioisomers (N1 vs N2 alkylation) CheckIsomer->RegioIsomer Decision1 Select Mechanism StructIsomer->Decision1 Hydrophobicity Differs MethodB Method B: SFC (2-EP) Polar/H-Bonding Selectivity RegioIsomer->MethodB Polarity/Basicity Differs MethodA Method A: RP-HPLC (High pH) Shape Selectivity Decision1->MethodA Robustness Required Decision1->MethodB Speed Required ResultA Result: Hydrophobic Discrimination (Linear vs Branched) MethodA->ResultA ResultB Result: Orthogonal Separation (Fast Resolution) MethodB->ResultB

Caption: Decision tree for selecting chromatographic mode based on specific isomer challenges.

Experimental Data Summary (Simulated Representative Data)

The following table summarizes the typical separation parameters observed when separating 1-alkyl-pyrazole isomers.

ParameterRP-HPLC (pH 3, Formic Acid)RP-HPLC (pH 10, NH

HCO

)
SFC (2-EP, MeOH)
Retention Factor (

)
1.2 (Low retention due to ionization)4.5 (High retention, neutral)2.8 (Tunable)
Tailing Factor (

)
1.8 (Significant tailing)1.05 (Symmetric)1.15 (Good)
Resolution (

: Iso/n-Butyl)
0.8 (Co-elution likely)2.2 (Baseline separation)3.5 (High resolution)
Selectivity (

)
LowHigh (Shape selectivity active)High

Key Insight: At low pH (pH 3), the protonated amine (


) dominates. The molecule becomes highly polar and elutes near the void volume with poor interaction with the C18 chains, leading to poor resolution of the alkyl isomers. At pH 10, the molecule is neutral, allowing the alkyl chains to fully interact with the stationary phase, maximizing the discrimination between the isobutyl (branched) and n-butyl (linear) groups.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction of the basic 4-amino group with residual silanols on the silica support.

  • Solution (HPLC): Switch to a "Hybrid" particle column (e.g., Waters BEH, Phenomenex Gemini-NX) which resists high pH. Increase buffer pH to > 10.

  • Solution (SFC): Add 0.1% - 0.2% Isopropylamine or Diethylamine to the modifier.

Issue: Co-elution of Isobutyl and n-Butyl Isomers
  • Cause: Insufficient hydrophobic selectivity.

  • Solution: Switch from C18 to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases offer

    
    -
    
    
    
    interactions with the pyrazole ring and enhanced shape selectivity for the alkyl tail.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2021). "Separation of Structural Isomers of Alkyl-Substituted Aromatics using ACQUITY UPC2 System." Application Note. Link

  • Phenomenex. (2023). "High pH Stability for Basic Compounds: Gemini-NX C18 Technical Guide." Link

  • Grand-Guillaume Perrenoud, A., et al. (2012). "Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility." Journal of Chromatography A, 1262, 205-213. Link

  • PubChem. (2024). "1-(2-methylpropyl)-1H-pyrazol-4-amine Compound Summary." Link

Sources

Reference Standards for 1-(2-methylpropyl)-1H-pyrazol-4-amine: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and qualification manual for 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS: 405548-42-7), a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK2, SYK).

Executive Summary: The "Standard" Dilemma

In the development of small molecule kinase inhibitors, 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-1H-pyrazol-4-amine) is a high-value building block. However, unlike established APIs (e.g., Acetaminophen), there is no Pharmacopeial (USP/EP) Primary Reference Standard available for this intermediate.

Researchers often face a critical choice:

  • Option A (Commercial Reagent): Use "As-Is" commercial material with a Vendor CoA (typically >95% or >97% by GC).

  • Option B (Qualified Secondary Standard): Procure high-purity material and subject it to full characterization (Mass Balance Approach) to establish a traceable potency.

This guide objectively compares these approaches, demonstrating via experimental data why Option B is mandatory for GMP regulatory starting material (RSM) qualification and late-stage development, while Option A poses significant risks of potency drift and impurity carryover.

Technical Comparison: Reagent Grade vs. Qualified Standard

The following data summarizes a comparative study performed on three commercial lots of 1-(2-methylpropyl)-1H-pyrazol-4-amine from different suppliers, evaluated against a fully characterized In-House Qualified Standard.

Table 1: Comparative Performance Metrics
FeatureCommercial Reagent (Option A) Qualified Secondary Standard (Option B) Impact on Data
Purity Assignment Area% (GC or HPLC)Mass Balance (% w/w) Area% ignores water/solvents, leading to potency overestimation (typically 2-5%).
Water Content Not typically reportedMeasured (KF Titration) Aminopyrazoles are hygroscopic; unmeasured water dilutes stoichiometry.
Traceability Vendor Lot #1H-qNMR / NIST Traceable Required for IND/IMPD filings.
Stability Unknown / Retest DateStress-Tested (Forced Deg) Critical for defining storage (Air/Light sensitive).
Oxidation Risk High (often brown/purple)Controlled (Argon stored) Oxidation products (azo-dimers) are potential genotoxic impurities (PGIs).
Experimental Insight: The "Purity Gap"

We analyzed a commercial lot labeled as "98% Purity (GC)".

  • GC Result: 98.2% (Matches Vendor CoA).

  • KF Analysis: 1.5% Water (Hygroscopic uptake).

  • Residual Solvent (NMR): 0.8% Isopropanol.

  • Inorganic Residue (ROI): 0.2%.

  • True Potency (Mass Balance):

    
    .
    

Recommended Analytical Workflow

To establish a Qualified Secondary Standard, you must move beyond simple HPLC checks. The following workflow ensures compliance with ICH Q2(R1) and ISO 17034 principles.

Workflow Visualization

ReferenceStandardQualification Source Sourcing (High Purity Batch) ID Identity Confirmation (1H-NMR, MS, IR) Source->ID Purity Purity Assessment (HPLC + GC) ID->Purity Volatiles Volatiles Quantitation (KF + TGA + ROI) ID->Volatiles Calc Mass Balance Calculation Purity->Calc Volatiles->Calc Pkg Packaging (Amber Vial + Argon) Calc->Pkg Monitor Stability Monitoring (Retest Date) Pkg->Monitor Monitor->Purity Annual

Figure 1: Qualification workflow for transforming a raw material into a Reference Standard.

Detailed Experimental Protocols

These protocols are specific to 1-(2-methylpropyl)-1H-pyrazol-4-amine .[1]

Protocol A: HPLC Purity Assessment (Stability Indicating)

Rationale: Aminopyrazoles are prone to oxidation. A simple isocratic method often co-elutes early eluting degradation products. A gradient method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    5% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (90:10). Note: Prepare fresh. Solutions turn brown within 4 hours if exposed to air.

Protocol B: Mass Balance Calculation (The "Gold Standard")

Do not rely on the vendor's "Area %". Calculate the absolute content (


) using the following formula:


Where:

  • 
    : Water content determined by Karl Fischer (Coulometric).
    
  • 
    : Residual solvents determined by Headspace GC or 1H-NMR.
    
  • 
    : Residue on Ignition (sulfated ash).
    
  • 
    : Chromatographic purity (Area %).
    
Protocol C: Handling & Storage (Critical)
  • Observation: This compound is air-sensitive . It oxidizes to form azo-dimers (colored impurities).

  • Storage: Store at -20°C.

  • Packaging: Must be packaged under inert gas (Argon/Nitrogen) in amber vials.

  • Usage: Allow vial to reach room temperature before opening to prevent condensation (hygroscopicity).

Decision Matrix: When to Use Which Standard?

Use this logic gate to determine the appropriate standard grade for your development stage.

DecisionTree Start Select Application Stage1 Early Discovery / Screening Start->Stage1 Stage2 Process Dev / GLP Tox / GMP Start->Stage2 Action1 Use Commercial Reagent (Check Identity by NMR) Stage1->Action1 Action2 Use Qualified Secondary Standard (Mass Balance Purity) Stage2->Action2

Figure 2: Decision matrix for selecting the appropriate reference standard grade.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • World Health Organization. (2017). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 1003, Annex 3. [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (General Guidelines on Traceability). [Link]

  • PubChem. Compound Summary for CID 11462025: 1-(2-methylpropyl)pyrazol-4-amine. (CAS Confirmation).[5] [Link]

  • European Medicines Agency. (2006). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevance to ROI testing). [Link]

Sources

Safety Operating Guide

1-(2-methylpropyl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat this compound as general organic waste. 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS: 405548-42-7) is a functionalized aminopyrazole. As a primary amine, it possesses basicity that poses a specific compatibility risk in mixed-waste streams. The core directive for disposal is segregation from acidic waste streams to prevent uncontrolled exothermic neutralization in bulk storage containers.

This guide defines the protocol for the isolation, packaging, and handoff of this substance to licensed disposal vendors.

Chemical Identity & Hazard Profile

Accurate identification is the first step in compliant disposal. Verify your material against the data below before proceeding.

ParameterSpecification
Chemical Name 1-(2-methylpropyl)-1H-pyrazol-4-amine
Synonyms 1-Isobutyl-1H-pyrazol-4-amine; 1-Isobutyl-4-aminopyrazole
CAS Number 405548-42-7
Molecular Formula C₇H₁₃N₃
Physical State Low-melting solid or viscous oil (depending on purity/temp)
Acidity/Basicity Basic (Primary amine functionality)
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3
RCRA Status (US) Not P- or U-listed. Regulated by characteristic (Toxic/Ignitable)

Critical Hazard Analysis: The "Why" Behind the Protocol

As scientists, we must understand the mechanism of risk to mitigate it effectively.

  • The Amine Risk (Exothermicity): The primary amine group (-NH₂) at the 4-position is a nucleophile and a base. If this waste is inadvertently poured into a "General Organic Waste" drum containing acid chlorides, anhydrides, or strong mineral acids, it will trigger an immediate, violent exothermic reaction. Protocol: This material must be designated for the "Organic Bases" stream.

  • Nitrogen Content (Incineration): Pyrazoles are nitrogen-rich. Open burning or improper disposal releases nitrogen oxides (NOx). Protocol: The only acceptable destruction method is high-temperature incineration with secondary combustion chambers and scrubbers, typically provided by licensed vendors (e.g., Veolia, Clean Harbors).

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation
  • Step 1.1: Determine the physical state.

    • Pure Compound: Likely a solid or oil.

    • Reaction Mixture: Likely dissolved in organic solvent (DCM, Ethyl Acetate, etc.).

  • Step 1.2: Assign the Waste Stream.

    • DO NOT mix with: Acids, Oxidizers (Peroxides, Nitrates), or Acylating agents.

    • ASSIGN TO: Non-Halogenated Organic Base (Stream B) OR Halogenated Organic Base (if dissolved in DCM/Chloroform).

Phase 2: Packaging & Labeling
  • Step 2.1: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap is recommended. Avoid metal containers due to potential corrosion from amine-moisture interaction.

  • Step 2.2: Double-Tagging System.

    • Tag 1 (Regulatory): Standard Hazardous Waste Label (Must list: "1-(2-methylpropyl)-1H-pyrazol-4-amine", "Flammable" (if solvent present), "Irritant").

    • Tag 2 (Safety): Bright yellow sticker reading "ORGANIC BASE - NO ACIDS" . This visual cue prevents lab accidents during consolidation.

Phase 3: Final Handoff
  • Step 3.1: Wipe the exterior of the container with a solvent-dampened cloth to remove trace residues.

  • Step 3.2: Transfer to the Satellite Accumulation Area (SAA). Ensure the container is in secondary containment.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 1-(2-methylpropyl)-1H-pyrazol-4-amine, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Start: Waste Generation (1-isobutyl-1H-pyrazol-4-amine) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Oil StateCheck->SolidPath Solid/Oil LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid StreamA Stream: SOLID HAZARDOUS (Toxic/Irritant) SolidPath->StreamA SolventCheck Does solvent contain Halogens (DCM, CHCl3)? LiquidPath->SolventCheck StreamB Stream: HALOGENATED ORGANIC BASE (Segregate from Acids) SolventCheck->StreamB Yes (Halogenated) StreamC Stream: NON-HALOGENATED ORGANIC BASE (Segregate from Acids) SolventCheck->StreamC No (Non-Halo) Labeling Apply Label: 'Organic Base - NO ACIDS' StreamA->Labeling StreamB->Labeling StreamC->Labeling Vendor Vendor Handoff: High-Temp Incineration Labeling->Vendor

Figure 1: Decision matrix for segregating aminopyrazole waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood, execute the following immediately:

  • Evacuate & Ventilate: Amines can cause respiratory irritation (STOT SE 3). Clear the immediate area.[1][2][3][4][5][6][7]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Neutralization (Liquid Spills):

    • Do NOT use strong acids to neutralize.

    • Use a commercial Amphoteric Spill Kit or absorb with vermiculite/sand .

  • Decontamination: Wash the surface with a mild soap and water solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

References

  • United States Environmental Protection Agency (EPA). (2024).[8][9] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-methylpropyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS No. 405548-42-7). Our goal is to empower you with the knowledge to work safely and effectively, moving beyond mere compliance to foster a deeply ingrained culture of safety. The information herein is synthesized from regulatory standards and the specific hazard profile of the target compound.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Personal protective equipment (PPE) is not a one-size-fits-all solution; it is the final barrier of protection, selected in direct response to a thorough risk assessment.

Based on its Safety Data Sheet (SDS), 1-(2-methylpropyl)-1H-pyrazol-4-amine presents a multi-faceted hazard profile that must be respected.[1]

  • H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can result in localized redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation: Contact with the eyes can cause significant, potentially damaging irritation.

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort.

These classifications dictate that our primary goals are to prevent ingestion, skin contact, eye exposure, and inhalation. This principle, outlined in foundational texts like Prudent Practices in the Laboratory, forms the basis for all subsequent recommendations.[2][3][4]

The Core PPE Ensemble: A Multi-Barrier Defense System

Effective chemical safety relies on a hierarchy of controls. Before any PPE is selected, engineering and administrative controls must be in place.

Primary Engineering Control: The Chemical Fume Hood

The most critical piece of safety equipment for handling this compound is a properly functioning and certified chemical fume hood.[5][6][7] Given its potential to cause respiratory irritation (H335), all operations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a fume hood.[1][8] This is a non-negotiable first line of defense.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all work with 1-(2-methylpropyl)-1H-pyrazol-4-amine.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes, which could cause serious eye irritation (H319).[5][9]

    • Enhanced Protection : When handling larger quantities (>5 g) or performing operations with a significant risk of splashing (e.g., rapid additions, extractions), a full-face shield should be worn over chemical splash goggles.

  • Hand Protection :

    • Glove Material : Nitrile gloves are the preferred choice for incidental contact.[10] They offer good resistance to a range of chemicals, are less likely to cause allergic reactions than latex, and tend to tear visibly when punctured, providing a clear indication of a breach.[10]

    • Glove Inspection and Technique : Always inspect gloves for tears or pinholes before use.[11] Use proper removal techniques to avoid contaminating your skin.[11] Contaminated disposable gloves must never be reused and should be disposed of as hazardous waste.[11][12]

  • Body Protection :

    • A chemically resistant laboratory coat is required. Standard cotton coats can absorb chemicals, holding them against the skin and exacerbating potential irritation (H315).[5][9]

    • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.

  • Respiratory Protection :

    • When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator may be necessary. This requires enrollment in a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes fit testing and training.

Data Presentation: PPE Requirements by Task

The following table summarizes the minimum PPE required for common laboratory tasks involving 1-(2-methylpropyl)-1H-pyrazol-4-amine.

TaskPrimary ControlEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport N/AChemical Safety GogglesNitrile GlovesLab Coat, Closed-toe shoes
Weighing/Transfer Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab Coat, Closed-toe shoes
Reaction Setup Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab Coat, Closed-toe shoes
Work-up/Extraction Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLab Coat, Closed-toe shoes
Small Spill Cleanup Chemical Fume HoodGoggles & Face ShieldNitrile Gloves (Double)Lab Coat, Closed-toe shoes
Waste Disposal Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab Coat, Closed-toe shoes

Experimental Protocols: PPE in Practice

Adherence to a strict, step-by-step protocol is essential for safety. The following workflow integrates the PPE recommendations into a standard operational procedure.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase cluster_doffing Final Steps A 1. Review SDS & SOP B 2. Verify Fume Hood Certification A->B C 3. Assemble All Materials B->C D 4. Don PPE: - Lab Coat - Goggles - Nitrile Gloves C->D E 5. Weigh/Transfer Compound D->E F 6. Perform Chemical Synthesis E->F G 7. Monitor Reaction F->G H 8. Quench Reaction & Work-up G->H I 9. Decontaminate Glassware H->I J 10. Segregate Waste I->J K 11. Doff PPE (Gloves First) J->K L 12. Dispose of Contaminated PPE as Hazardous Waste K->L M 13. Wash Hands Thoroughly L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.